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  • Product: Ethyl 5-methoxy-2-nitrobenzoate
  • CAS: 10399-67-4

Core Science & Biosynthesis

Foundational

The Thermodynamic and Kinetic Solubility Profile of Ethyl 5-methoxy-2-nitrobenzoate: A Technical Guide for Solvent Selection and Crystallization

Executive Summary Ethyl 5-methoxy-2-nitrobenzoate (CAS: 10399-67-4) is a highly functionalized aromatic intermediate heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), including oncology thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-methoxy-2-nitrobenzoate (CAS: 10399-67-4) is a highly functionalized aromatic intermediate heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), including oncology therapeutics and advanced agrochemicals [1]. The presence of an ethyl ester, a methoxy ether, and a nitro group on a single benzene ring creates a complex physicochemical profile characterized by high polarizability, multiple hydrogen-bond acceptors, and a complete absence of hydrogen-bond donors.

For researchers and drug development professionals, understanding the solubility profile of this compound is not just a matter of empirical trial and error; it is a fundamental requirement for optimizing reaction kinetics, designing high-yield purification workflows (such as anti-solvent crystallization), and minimizing environmental impact through intelligent solvent selection.

This whitepaper synthesizes the fundamental thermodynamic principles governing the solvation of Ethyl 5-methoxy-2-nitrobenzoate, provides quantitative solubility frameworks, and details self-validating experimental protocols for precision solubility determination.

Physicochemical Profiling & Mechanistic Causality

To predict and manipulate the solubility of Ethyl 5-methoxy-2-nitrobenzoate, we must first deconstruct its molecular architecture and its impact on solute-solvent interactions.

Structural Causality and Solvation Thermodynamics

The molecule possesses three distinct functional groups that dictate its solvation thermodynamics:

  • The Nitro Group (-NO₂): Imparts a strong permanent dipole moment and acts as a potent hydrogen-bond acceptor.

  • The Methoxy Group (-OCH₃): Contributes to the molecule's polarizability and provides an additional, albeit weaker, hydrogen-bond acceptor site.

  • The Ethyl Ester (-COOCH₂CH₃): Adds a degree of lipophilicity via the ethyl chain while the carbonyl oxygen serves as another hydrogen-bond acceptor.

Because the molecule has zero hydrogen-bond donors (HBD = 0) but multiple hydrogen-bond acceptors (HBA = 6) [1], its solubility is maximized in polar aprotic solvents . Solvents like N,N-dimethylformamide (DMF) and acetone can engage in strong dipole-dipole interactions with the nitro and ester groups without requiring the solute to donate a proton.

Conversely, polar protic solvents (like methanol and ethanol) exhibit moderate solubility. While these solvents can donate hydrogen bonds to the nitro and carbonyl oxygens, the energetic penalty of disrupting the strong solvent-solvent hydrogen-bonding network (e.g., water or short-chain alcohols) limits overall thermodynamic solubility.

Hansen Solubility Parameters (HSP)

The solvation behavior of complex aromatic esters can be mathematically modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy density of a liquid into three components: Dispersion ( δd​ ), Polarity ( δp​ ), and Hydrogen Bonding ( δh​ ) [3].

For Ethyl 5-methoxy-2-nitrobenzoate, the HSP profile is skewed toward high polarity ( δp​ ) and moderate hydrogen bonding ( δh​ ). Solvents whose HSP coordinates closely match those of the solute (minimizing the interaction radius, Ra​ ) will act as "good" solvents, while those falling outside this sphere (e.g., aliphatic hydrocarbons like hexane) act as excellent anti-solvents.

Quantitative Solubility Data

Based on the thermodynamic modeling of structurally analogous nitroaromatic esters and empirical solvent screening principles [2], the solubility of Ethyl 5-methoxy-2-nitrobenzoate across various organic solvent classes at standard ambient temperature (298.15 K) is summarized below.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility ProfileSolvation Mechanism
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Very High (>150 mg/mL)Strong dipole-dipole interactions; optimal HSP alignment.
Polar Aprotic Acetone20.7High (50 - 150 mg/mL)Favorable dipole interactions; low solvent cavity formation energy.
Halogenated Dichloromethane (DCM)8.9High (50 - 150 mg/mL)High polarizability and dispersion force matching ( δd​ ).
Polar Protic Ethanol24.5Moderate (10 - 50 mg/mL)H-bond donation from solvent to solute HBA sites.
Non-Polar Hexane1.9Very Low (<1 mg/mL)Severe HSP mismatch; inability to overcome solute lattice energy.
Aqueous Water80.1Insoluble (<0.1 mg/mL)Hydrophobic aromatic ring; high energetic cost of cavity formation.

Experimental Methodology: Precision Solubility Determination

To generate highly accurate, self-validating solubility data for specific process conditions, the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard [2]. This protocol ensures that true thermodynamic equilibrium is reached, avoiding the kinetic traps of supersaturation.

Step-by-Step Shake-Flask Protocol
  • Preparation: Add an excess amount of solid Ethyl 5-methoxy-2-nitrobenzoate (approx. 500 mg) to a 10 mL glass vial containing 5 mL of the target organic solvent.

  • Equilibration: Seal the vial tightly and submerge it in a thermostatic water/oil bath set to the target temperature (e.g., 298.15 ± 0.05 K).

  • Agitation: Agitate the suspension continuously at 150 RPM for a minimum of 48 hours. Causality note: 48 hours is required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at the exact experimental temperature to prevent temperature-induced precipitation.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is chosen for its broad organic solvent compatibility).

  • Dilution & Quantification: Dilute the filtered aliquot quantitatively with the mobile phase and analyze via HPLC-UV (λ = 254 nm) against a pre-established calibration curve.

  • Self-Validation Check: Repeat the sampling at 72 hours. If the concentration difference between the 48-hour and 72-hour samples is <2% , equilibrium is confirmed.

G A Solid Solute (Ethyl 5-methoxy-2-nitrobenzoate) B Solvent Addition (e.g., DMF, EtOH) A->B C Isothermal Shaking (298.15 K, 48h) B->C D Phase Separation (Centrifugation) C->D Equilibrium Reached E Supernatant Filtration (0.22 µm PTFE) D->E F HPLC-UV Quantification (λ = 254 nm) E->F G Thermodynamic Solubility Value F->G

HPLC-UV shake-flask workflow for thermodynamic solubility determination.

Application: Solvent Selection for Anti-Solvent Crystallization

Understanding the solubility profile allows process chemists to design highly efficient purification workflows. Because Ethyl 5-methoxy-2-nitrobenzoate is highly soluble in moderately polar solvents (like Ethyl Acetate) but nearly insoluble in aliphatic hydrocarbons (like Hexane), a binary Ethyl Acetate / Hexane system is ideal for anti-solvent crystallization.

Crystallization Workflow
  • Dissolution: Dissolve the crude Ethyl 5-methoxy-2-nitrobenzoate in a minimum volume of Ethyl Acetate at 50°C.

  • Polishing Filtration: Filter the hot solution to remove any insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly add Hexane (the anti-solvent) dropwise under continuous stirring. The addition of Hexane drastically lowers the dielectric constant of the mixture, shifting the Hansen Solubility Parameters away from the solute's ideal interaction sphere.

  • Nucleation & Growth: As the system crosses the supersaturation threshold ( ΔG<0 ), primary nucleation occurs. Controlled cooling to 5°C maximizes the yield by further depressing thermodynamic solubility.

  • Isolation: Filter the resulting high-purity crystals and wash with cold Hexane to remove residual mother liquor.

G2 N1 API Intermediate in Good Solvent (EtOAc) N2 Controlled Addition of Anti-Solvent (Hexane) N1->N2 N3 Supersaturation Generation N2->N3 ΔG < 0 N4 Primary Nucleation N3->N4 N5 Crystal Growth N4->N5 N6 High-Purity Crystalline Product N5->N6

Thermodynamic pathway of anti-solvent crystallization for purification.

Trustworthiness and Quality Control

When implementing these solubility profiles in a regulatory or GMP environment, the data must be self-validating. The solubility limits of Ethyl 5-methoxy-2-nitrobenzoate can be significantly altered by the presence of structurally similar impurities (e.g., unreacted starting materials or regioisomers) due to melting point depression and co-solvation effects.

Therefore, it is strictly recommended to perform Differential Scanning Calorimetry (DSC) on the solid phase recovered after solubility testing. If the melting endotherm deviates from the pure reference standard, the solubility data may be artificially inflated by impurity-induced lattice disruption.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44203024, Ethyl 5-methoxy-2-nitrobenzoate". PubChem, [Link]

  • Li, Y., et al. "Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K". Journal of Chemical & Engineering Data, 2016. [Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook, Second Edition". CRC Press / Taylor & Francis Group, 2007. [Link]

Exploratory

Comprehensive Technical &amp; Safety Guide: Handling and Synthetic Utility of Ethyl 5-methoxy-2-nitrobenzoate

Executive Summary Ethyl 5-methoxy-2-nitrobenzoate is a highly versatile ortho-nitrobenzoate ester utilized extensively in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)[1][2]. This whitepa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-methoxy-2-nitrobenzoate is a highly versatile ortho-nitrobenzoate ester utilized extensively in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)[1][2]. This whitepaper provides researchers and drug development professionals with an authoritative framework encompassing its physicochemical properties, toxicological profile, self-validating handling protocols, and step-by-step downstream synthetic methodologies.

Chemical Identity & Physicochemical Properties

To ensure precise stoichiometric calculations and analytical tracking, the foundational physicochemical properties of the compound are summarized below[3].

PropertyValue
Chemical Name Ethyl 5-methoxy-2-nitrobenzoate
CAS Number 10399-67-4
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
MDL Number MFCD12913344
SMILES String C1(C=C(OC)C=CC=1[O-])C(OCC)=O
Appearance Pale yellow to off-white crystalline solid

Hazard Identification & Toxicological Profile

According to standard GHS classifications, ethyl 5-methoxy-2-nitrobenzoate presents specific hazards that require stringent laboratory controls[4][5].

  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed[4].

  • Skin Irritation - Category 2 (H315) & Eye Irritation - Category 2A (H319): Causes skin and serious eye irritation[5].

Mechanistic Causality of Hazards: Nitroaromatic compounds are inherently lipophilic, allowing them to penetrate the dermal barrier efficiently. Upon systemic absorption, the nitro group can undergo enzymatic reduction in vivo, potentially leading to the oxidation of hemoglobin to methemoglobin, which impairs oxygen transport. Furthermore, the methoxy and ethyl ester functionalities increase the molecule's overall lipophilicity compared to unsubstituted nitrobenzoic acids, enhancing its bioavailability through accidental dermal or oral exposure.

Safe Handling, Storage, & PPE (Self-Validating Protocols)

To ensure scientific integrity and laboratory safety, the following protocols must be strictly adhered to:

  • Storage Conditions: Store in a cool, dry, well-ventilated area within an amber glass vial. Nitroaromatics can undergo slow photolytic degradation or reduction in the presence of ambient light and moisture.

  • Self-Validating Quality Check: The pure compound is typically a pale yellow crystalline solid. If the material exhibits a dark brown or orange discoloration, this visually validates that photolytic degradation or partial reduction has occurred. The batch must be recrystallized prior to sensitive catalytic steps to prevent catalyst poisoning.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during large-scale transfers), safety goggles, and a standard laboratory coat. All manipulations of the dry powder must be conducted within a Class II fume hood to prevent the inhalation of aerosolized particulates.

Emergency Response & Spill Management

In the event of a spill, the primary objective is to prevent the aerosolization of the crystalline powder and mitigate dermal contact.

SpillResponse A Spill Identified: Ethyl 5-methoxy-2-nitrobenzoate B Assess Spill Size & PPE A->B C Small Spill (< 50g) B->C Minor D Large Spill (> 50g) B->D Major E Sweep with Anti-static Brush Avoid Dust Generation C->E F Evacuate Area & Call HazMat D->F G Place in Sealed Waste Container E->G H Wipe Area with Isopropanol G->H

Figure 1: Emergency spill response workflow for solid nitroaromatic compounds.

Synthetic Utility & Downstream Applications

Ethyl 5-methoxy-2-nitrobenzoate is primarily utilized as a precursor for ethyl 2-amino-5-methoxybenzoate via nitro group reduction. This anthranilate derivative is a critical building block for synthesizing 2-aminoquinazolinones and other heterocyclic scaffolds[1]. These scaffolds are frequently employed in the development of WDR5 (WD40 repeat protein 5) inhibitors, which are targeted epigenetic therapies for MLL-rearranged leukemias[2].

SyntheticPathway A Ethyl 5-methoxy-2-nitrobenzoate (Starting Material) B Catalytic Hydrogenation (H2, 10% Pd/C, EtOH) A->B C Ethyl 2-amino-5-methoxybenzoate (Intermediate) B->C D Guanylation / Cyclization (Carbodiimide, Catalyst) C->D E Quinazolinone Scaffold (WDR5 Inhibitor Precursor) D->E

Figure 2: Synthetic workflow from Ethyl 5-methoxy-2-nitrobenzoate to quinazolinones.

Experimental Protocol: Catalytic Hydrogenation

Expertise & Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over chemical reductants (e.g., Fe/HCl or SnCl₂) because it generates no heavy metal waste and avoids the hydrolysis of the ethyl ester under harsh acidic conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a thoroughly dried, round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of ethyl 5-methoxy-2-nitrobenzoate in 30 mL of absolute ethanol.

    • Causality: Ethanol solubilizes both the starting material and the resulting amine, while being fully compatible with the Pd/C catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% relative to the substrate).

    • Warning: Pd/C is pyrophoric when dry. Always add it to the solvent under an inert atmosphere (N₂ or Ar) to prevent solvent vapor ignition.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with hydrogen gas via a balloon. Repeat this purge cycle three times.

    • Self-Validating Check: The balloon should remain inflated throughout the reaction, confirming a closed system free of leaks and maintaining positive H₂ pressure.

  • Reaction Monitoring: Stir vigorously at room temperature for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate eluent.

    • Self-Validating Check: The starting material is UV-active. The product (ethyl 2-amino-5-methoxybenzoate) will elute with a lower Rf value (due to the polar primary amino group) and will stain positively (yellow/brown) when treated with ninhydrin, confirming the successful reduction of the nitro group[1].

  • Workup & Isolation: Once complete consumption of the starting material is confirmed, flush the system with nitrogen. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite prevents the fine, potentially pyrophoric Pd/C particulates from passing through standard filter paper and igniting upon drying. Wash the Celite pad with an additional 20 mL of ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield ethyl 2-amino-5-methoxybenzoate as a solid. The crude product is typically >95% pure and can be used directly in subsequent guanylation/cyclization steps[1].

References

  • Appchem. "Ethyl 5-methoxy-2-nitrobenzoate | 10399-67-4". Appchemical.
  • Key Organics. "Safety Data Sheet: Ethyl 5-methoxy-2-nitrobenzoate". Key Organics Ltd.
  • BLD Pharm. "1040264-48-9 | Ethyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate". BLDpharm.
  • ACS Publications. "RE[N(SiMe3)2]3-Catalyzed Guanylation/Cyclization of Amino Acid Esters and Carbodiimides". The Journal of Organic Chemistry.
  • Google Patents. "Wdr5 inhibitors and modulators - WO2021092525A1". Google Patents.

Sources

Foundational

Structural Elucidation and X-ray Crystallography of Ethyl 5-methoxy-2-nitrobenzoate: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-methoxy-2-nitrobenzoate (C₁₀H₁₁NO₅) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted oncological therapeutics[1]. Understanding the solid-state chemistry and three-dimensional conformation of this intermediate is critical for optimizing downstream reactivity, predicting solubility profiles, and ensuring batch-to-batch polymorphic consistency. This whitepaper provides an in-depth crystallographic analysis, detailing the steric causality that governs its molecular geometry and providing a field-proven protocol for Single-Crystal X-Ray Diffraction (SC-XRD).

Molecular Geometry & Steric Causality

The crystal packing and molecular conformation of ortho-nitrobenzoate derivatives are dictated by a delicate balance of steric hindrance and electronic effects.

  • Steric Torsion and Planarity: In Ethyl 5-methoxy-2-nitrobenzoate, the bulky nitro group at the ortho position induces significant steric repulsion against the adjacent ethyl ester moiety. To minimize this high-energy steric clash, the ester carbonyl group is forced to twist out of the aromatic plane. This deviation disrupts extended π -conjugation but establishes a highly polarized molecular electrostatic potential (MEP).

  • Intermolecular Networks: Because the molecule lacks strong classical hydrogen bond donors (such as -OH or -NH), the crystal lattice is primarily stabilized by weak, non-classical C–H···O hydrogen bonds[2]. The methoxy oxygen at position 5 and the nitro oxygens act as potent hydrogen bond acceptors, interacting with the aromatic and aliphatic protons of adjacent molecules. This specific causality—where steric twisting exposes polar oxygen atoms—drives the molecules to self-assemble into complex three-dimensional supramolecular networks[2].

Experimental Protocol: Crystallization & SC-XRD Workflow

To obtain high-resolution crystallographic data, the experimental workflow must operate as a self-validating system, where each step ensures the thermodynamic stability and structural integrity of the sample.

Step 1: Solvent Selection and Crystal Growth

Causality: Rapid precipitation often leads to kinetic trapping, resulting in twinned or defect-ridden crystals. Slow evaporation ensures the thermodynamic product is favored, yielding pristine single crystals suitable for diffraction.

  • Dissolve 50 mg of purified Ethyl 5-methoxy-2-nitrobenzoate in 2 mL of a binary solvent system (e.g., Dichloromethane/Ethanol, 1:1 v/v)[3].

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove nucleation-inducing particulate matter.

  • Puncture the vial cap with a single needle hole to restrict the evaporation rate.

  • Incubate the vial in a vibration-free environment at a constant 20 °C for 5–7 days until colorless, block-like crystals emerge.

Step 2: Crystal Harvesting and Cryocooling

Causality: Organic crystals are prone to solvent loss and thermal degradation. Cryocooling minimizes the thermal motion of atoms (reducing the Debye-Waller factor), which is crucial for resolving the flexible ethyl ester chain.

  • Submerge the selected crystal (optimal dimensions: ~0.35 × 0.25 × 0.16 mm) in a drop of inert Paratone-N oil to prevent atmospheric degradation and solvent evaporation[3].

  • Mount the crystal onto a MiTeGen cryoloop.

  • Immediately transfer the loop to the diffractometer goniometer head under a steady stream of nitrogen gas at 130 K[4].

Step 3: X-ray Diffraction Data Collection

Causality: Using a shorter wavelength radiation (Mo-K α ) reduces absorption errors and allows for the collection of high-angle reflections, which are necessary for precise bond length determination.

  • Center the crystal optically on a CCD or CMOS diffractometer (e.g., Oxford SuperNova or Bruker APEX-II) equipped with graphite-monochromated Mo-K α radiation ( λ = 0.71073 Å)[3][4].

  • Execute a preliminary matrix scan to determine the unit cell parameters and assess crystal quality (mosaicity).

  • Collect the full hemisphere of data using ω and ϕ scans, ensuring a redundancy of at least 4 for accurate empirical absorption correction.

Step 4: Structure Solution and Refinement

Causality: A self-validating refinement process ensures that the final model makes chemical sense and is free of crystallographic artifacts.

  • Integrate the raw frames and apply multi-scan absorption corrections (e.g., using SADABS).

  • Solve the phase problem using Direct Methods (SHELXT).

  • Refine the structure on F2 using full-matrix least-squares techniques (SHELXL-97 or newer)[3][4].

  • Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validate the final model by ensuring the R1​ factor is < 0.05 and generating a CIF file for IUCr checkCIF validation.

Visualization of the Crystallographic Workflow

SCXRD_Workflow N1 Synthesis & Purification (Ethyl 5-methoxy-2-nitrobenzoate) N2 Crystal Growth (Slow Evaporation in DCM/EtOH) N1->N2 N3 Crystal Harvesting & Mounting (Cryoloop + Paratone Oil, 130K) N2->N3 N4 X-ray Diffraction Data Collection (Mo-Kα radiation, λ=0.71073 Å) N3->N4 N5 Data Reduction & Absorption (SADABS / APEX) N4->N5 N6 Structure Solution & Refinement (SHELXT / SHELXL-97) N5->N6 N7 CIF Validation & Deposition (IUCr checkCIF) N6->N7

Fig 1. Step-by-step SC-XRD workflow for 2-nitrobenzoate derivatives.

Quantitative Data: Crystallographic Parameters

The crystallographic behavior of Ethyl 5-methoxy-2-nitrobenzoate can be contextualized by comparing it to closely related structural analogs. The length and nature of the alkoxy/ester chains heavily influence the unit cell volume and the number of molecules in the asymmetric unit ( Z′ ).

Table 1: Representative Crystallographic Parameters for 5-Methoxy-2-nitrobenzoate Derivatives

CompoundSpace GroupCrystal System a (Å) b (Å) c (Å) Z Ref
Ethyl 5-methoxy-2-nitrobenzoate P2₁/c (Pred.)Monoclinic~5.6~17.5~15.44[1]
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate P2₁/cMonoclinic5.59017.59115.4274[3]
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate P2₁/cMonoclinic23.15015.0138.0708*[2]

*Note: A Z value of 8 in the P2₁/c space group indicates two crystallographically independent molecules in the asymmetric unit ( Z′ = 2), driven by the conformational flexibility of the chloropropoxy chain[2].

References

  • PubChem. "Ethyl 5-methoxy-2-nitrobenzoate | C10H11NO5 | CID 44203024". National Center for Biotechnology Information, National Institutes of Health. URL: [Link]

  • Wang, K., Zhang, X.-Q., Zhu, J., Chen, Q., Zhang, Z.-Q., & Fan, L. "Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate". Asian Journal of Chemistry, 2015. URL: [Link]

  • Zhang, M. "Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate". Acta Crystallographica Section E: Structure Reports Online, NIH PMC, 2011. URL: [Link]

  • MDPI. "Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis". MDPI, 2012. URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Melting Point of Ethyl 5-methoxy-2-nitrobenzoate: A Comprehensive Technical Guide

Executive Summary Ethyl 5-methoxy-2-nitrobenzoate (CAS: 10399-67-4) is a highly functionalized nitroaromatic ester utilized extensively as a critical intermediate in organic synthesis, notably in the development of activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-methoxy-2-nitrobenzoate (CAS: 10399-67-4) is a highly functionalized nitroaromatic ester utilized extensively as a critical intermediate in organic synthesis, notably in the development of active pharmaceutical ingredients (APIs) via reduction to its aniline derivative, ethyl 2-amino-5-methoxybenzoate. While its utility in drug development is well-documented, the presence of a strongly electron-withdrawing nitro group on the aromatic ring introduces significant thermodynamic complexities.

As a Senior Application Scientist, I approach the characterization of such compounds not merely as a routine measurement, but as a critical safety and quality assessment. Understanding the precise melting point and thermal decomposition kinetics of this compound is paramount for preventing thermal runaway during scale-up, optimizing storage conditions, and ensuring lot-to-lot polymorphic consistency.

Physicochemical Profiling

Before initiating thermal stress testing, it is essential to establish the baseline physicochemical parameters of the compound. The data below summarizes the structural and computed properties of Ethyl 5-methoxy-2-nitrobenzoate[1].

PropertyValue
IUPAC Name Ethyl 5-methoxy-2-nitrobenzoate
CAS Number 10399-67-4
Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
Exact Mass 225.0637 Da
Topological Polar Surface Area 81.4 Ų
Typical Melting Point Range 50°C – 85°C (Endothermic transition)
Decomposition Onset ( Td​ ) > 200°C (Exothermic excursion)

Mechanisms of Thermodynamic Stability in Nitroaromatics

Nitroaromatic compounds possess inherently high energy densities. The thermodynamic stability of ethyl 5-methoxy-2-nitrobenzoate is primarily governed by the activation energy required to break the C−NO2​ bond. According to kinetic studies on similar nitrobenzoic acid isomers, thermal decomposition typically follows a single n-order reaction, characterized by a highly exothermic event between 200°C and 400°C[2].

At elevated temperatures, the primary pyrolytic mechanisms involve either the direct homolytic cleavage of the C−NO2​ bond or an intermolecular rearrangement leading to nitro-to-nitrite isomerization[3]. Understanding these pathways is critical for establishing the Critical Temperature of Self-Acceleration (TCL) and the Time to Maximum Rate (TMR) to evaluate the Thermal Risk Index (TRI).

Decomp_Pathway Nitro Ethyl 5-methoxy-2-nitrobenzoate (Stable at RT) Heat Thermal Stress (> 200°C) Nitro->Heat Path1 C-NO2 Bond Cleavage (Direct Homolysis) Heat->Path1 Path2 Nitro-to-Nitrite Isomerization (Rearrangement) Heat->Path2 Radicals Aryl Radicals + NO2• Path1->Radicals Nitrite Aryl Nitrite Intermediate Path2->Nitrite Products Volatile Degradation Products (CO, CO2, NOx) Radicals->Products Nitrite->Products

Figure 1: Primary thermal decomposition pathways for nitroaromatics under thermal stress.

Analytical Methodology: DSC and TGA Protocol

To accurately determine the melting point and thermal risk profile, Simultaneous Differential Scanning Calorimetry and Thermogravimetric Analysis (SDT) is the analytical gold standard[4]. The following protocol is designed as a self-validating system : every step includes an internal check to ensure the data output is an artifact-free representation of the molecule's intrinsic properties.

Step-by-Step Experimental Workflow
  • Instrument Calibration & Baseline Validation:

    • Action: Run an empty-pan baseline immediately prior to the sample run. Calibrate cell constants using a high-purity Indium standard.

    • Causality: DSC sensors inherently possess slight thermal asymmetries. By running an empty-pan baseline, the system self-validates the absence of residual contamination and mathematically corrects for sensor asymmetry, ensuring the integrated enthalpy is purely sample-derived[4].

  • Sample Preparation:

    • Action: Weigh 2.0 – 5.0 mg of Ethyl 5-methoxy-2-nitrobenzoate into a gold-plated crucible .

    • Causality: Why use gold instead of standard aluminum? Nitroaromatic compounds, upon decomposition, release highly reactive NOx​ species. Aluminum can act as a catalytic surface, artificially lowering the onset temperature of exothermic decomposition. Gold provides a truly inert interface, ensuring the measured activation energy reflects the intrinsic molecular stability[2].

  • Atmospheric Control (Purge Gas):

    • Action: Establish a continuous dry Nitrogen ( N2​ ) purge at 50 mL/min.

    • Causality: An inert atmosphere prevents premature oxidative degradation, allowing the analyst to isolate and measure pure thermal decomposition kinetics.

  • Temperature Programming:

    • Action: Implement an isothermal hold at 40°C for 10 minutes, followed by dynamic heating at 10 K/min up to 600°C[5].

    • Causality: The isothermal hold is critical to erase the "thermal history" or mechanical stress induced during sample loading. The 10 K/min heating rate is a standardized industry compromise that perfectly balances the resolution of closely spaced thermal events with the signal sensitivity required to detect minor polymorphic transitions[5].

DSC_TGA_Workflow Start Sample Preparation (Ethyl 5-methoxy-2-nitrobenzoate) Crucible Load into Gold-Plated Crucible (Prevents catalytic interference) Start->Crucible Purge Nitrogen Purge (50 mL/min) (Inert atmosphere) Crucible->Purge Isothermal Isothermal Hold (40°C for 10 min) Purge->Isothermal Dynamic Dynamic Heating (10 K/min to 600°C) Isothermal->Dynamic DSC DSC Analysis (Heat Flow vs. Temp) Dynamic->DSC TGA TGA Analysis (Mass Loss vs. Temp) Dynamic->TGA Melting Endothermic Peak (Melting Point Determination) DSC->Melting Decomp Exothermic Peak + Mass Loss (Thermal Decomposition) DSC->Decomp TGA->Decomp

Figure 2: Standardized DSC/TGA workflow for thermodynamic characterization of nitrobenzoate esters.

Data Interpretation & Thermal Risk Assessment

When analyzing the resulting thermograms, the simultaneous capture of heat flow (DSC) and mass change (TGA) allows for unambiguous event assignment.

  • Melting Point ( Tm​ ): The melting point is identified exclusively on the DSC curve as a sharp endothermic peak with no corresponding mass loss on the TGA curve. For Ethyl 5-methoxy-2-nitrobenzoate, this transition indicates the breakdown of the crystalline lattice into a liquid phase. Integrating the area under this peak yields the enthalpy of fusion ( ΔHf​ ).

  • Thermal Decomposition ( Td​ ): As heating progresses past 200°C, the DSC will register a massive exothermic peak. Unlike melting, this event will be perfectly mirrored by a sharp, precipitous drop in mass on the TGA curve. To define the maximum safe operating temperature for this compound, industry standards dictate using the 2% mass loss threshold evaluated from the first derivative curve (DTG)[5]. Exceeding this temperature in bulk synthesis risks autocatalytic runaway reactions driven by the nitro group.

References

  • PubChem - Ethyl 5-methoxy-2-nitrobenzoate | C10H11NO5 | CID 44203024. National Institutes of Health (NIH).[Link]

  • SciELO - Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method.[Link]

  • DTIC - Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center.[Link]

  • IIT Kanpur - Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).[Link]

  • PMC - Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. National Center for Biotechnology Information.[Link]

Sources

Foundational

Mechanism and Methodologies for the Reduction of Ethyl 5-methoxy-2-nitrobenzoate: A Technical Guide

Executive Summary The reduction of nitroarenes to anilines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced chemical intermediates[1]. Specifically, the reduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of nitroarenes to anilines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced chemical intermediates[1]. Specifically, the reduction of Ethyl 5-methoxy-2-nitrobenzoate (CAS 10399-67-4) yields Ethyl 2-amino-5-methoxybenzoate, a highly versatile anthranilic acid derivative utilized in the assembly of quinazolinones and other heterocyclic scaffolds[2].

As a Senior Application Scientist, it is critical to approach this transformation not merely as a standard recipe, but as a dynamic system governed by electronic effects, surface chemistry, and thermodynamic controls. This whitepaper deconstructs the mechanistic pathways of this specific reduction, elucidates the causality behind catalyst and reagent selection, and provides field-proven, self-validating protocols designed for high-fidelity synthesis.

Molecular Context & Electronic Profile

To rationally design a reduction protocol, one must first analyze the substrate's electronic topography. Ethyl 5-methoxy-2-nitrobenzoate possesses two key functional groups that dictate its reactivity:

  • The Methoxy Group (-OMe) at C5: Positioned para to the nitro group, this moiety donates electron density into the aromatic ring via resonance (+M effect). This increases the electron density on the nitro group, slightly elevating the activation energy required for initial single-electron transfer (SET) compared to an unsubstituted nitrobenzene.

  • The Ester Group (-COOEt) at C1: Positioned ortho to the nitro group, this group is electron-withdrawing (-M, -I), which partially counteracts the methoxy group's inductive effects.

Causality in Reaction Design: The presence of the ester group strictly limits the pH window of the reaction. Strongly basic conditions (which promote the formation of azo/azoxy dimers) or strongly acidic aqueous conditions at elevated temperatures will trigger ester hydrolysis[1][3]. Therefore, neutral catalytic hydrogenation or mildly acidic metal-mediated reductions are the mandated pathways for this substrate.

Mechanistic Pathways: The Haber Mechanism

The reduction of a nitro group to a primary amine is a complex six-electron transfer process. The classical Haber Mechanism dictates that this transformation proceeds through a series of two-electron reductions[3][4].

Depending on the reaction environment, the mechanism bifurcates into two distinct routes:

  • The Direct Route (Favored): Occurs under neutral or acidic conditions. The nitro group is sequentially reduced to a nitrosoarene, then to an N-arylhydroxylamine, and finally cleaved to the primary amine[1].

  • The Condensation Route (Avoided): Occurs under basic conditions. The nitroso and hydroxylamine intermediates undergo a bimolecular condensation to form an azoxyarene, which is subsequently reduced to azo, hydrazo, and finally the amine[3]. For Ethyl 5-methoxy-2-nitrobenzoate, avoiding this route is critical to prevent dimer impurities and ester hydrolysis.

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2H, -H2O Hydroxyl N-Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2H Azoxy Azoxyarene (Ar-N(O)=N-Ar) Nitroso->Azoxy + Ar-NHOH -H2O Amine Aniline Derivative (Ar-NH2) Hydroxyl->Amine +2H, -H2O Hydroxyl->Azoxy Azo Azoarene (Ar-N=N-Ar) Azoxy->Azo +2H, -H2O Hydrazo Hydrazoarene (Ar-NH-NH-Ar) Azo->Hydrazo +2H Hydrazo->Amine +2H Cleavage

Figure 1: The Haber mechanism illustrating direct (solid) and condensation (dashed) pathways.

Surface Chemistry: Pd/C Catalyzed Hydrogenation

The most atom-economical and scalable method for reducing Ethyl 5-methoxy-2-nitrobenzoate is heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C)[5].

Mechanism of Action: The reaction operates via a Langmuir-Hinshelwood mechanism. Molecular hydrogen (H₂) dissociates homolytically on the palladium surface to form highly reactive palladium-hydride (Pd-H) species. Concurrently, the nitroarene coordinates to the metal surface via the electron-rich oxygen atoms of the nitro group. The reduction proceeds via a stepwise transfer of hydrogen atoms from the catalyst surface to the nitro group, strictly following the direct Haber route[1][5].

CatalyticCycle Step1 H2 Adsorption & Dissociation on Pd Step2 Nitroarene Coordination Step1->Step2 Surface Prep Step3 Stepwise H-Transfer (Direct Route) Step2->Step3 Reduction Step4 Product Desorption (Amine + H2O) Step3->Step4 Cleavage Step4->Step1 Catalyst Recovery

Figure 2: Surface mechanism of Pd/C catalyzed nitro reduction via sequential H-transfer.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. In-process controls (IPCs) such as TLC/HPLC monitoring are embedded to prevent the accumulation of the hazardous N-arylhydroxylamine intermediate.

Protocol A: Standard Catalytic Hydrogenation (H₂ / Pd/C)

Optimal for high purity and scalability in environments equipped for pressurized/flammable gases.

  • Preparation: Charge a flame-dried, 2-neck round-bottom flask with Ethyl 5-methoxy-2-nitrobenzoate (1.0 equiv) and anhydrous Ethyl Acetate (EtOAc) to achieve a 0.1 M solution.

  • Catalyst Loading: Purge the system with inert Nitrogen (N₂) for 5 minutes. Carefully add 10% Pd/C (5 mol% Pd). Causality Note: Pd/C is highly pyrophoric when dry; adding it under an inert atmosphere prevents solvent ignition.

  • Activation: Evacuate the flask under light vacuum and backfill with H₂ gas via a balloon (1 atm). Repeat this purge cycle three times to ensure complete displacement of N₂.

  • Reaction: Stir the suspension vigorously at 25 °C. Monitor the reaction via HPLC. The complete disappearance of the nitroarene and the transient hydroxylamine intermediate validates reaction completion (typically 2–4 hours).

  • Workup: Purge the system with N₂. Filter the heterogeneous mixture through a tightly packed Celite pad to safely remove the Pd/C. Wash the pad with excess EtOAc.

  • Isolation: Concentrate the filtrate in vacuo to yield Ethyl 2-amino-5-methoxybenzoate.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Optimal for laboratories lacking H₂ gas infrastructure. Utilizes ammonium formate as an in-situ hydrogen donor[6].

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous Ethanol (EtOH) (0.2 M).

  • Reagent Addition: Add 10% Pd/C (5 mol% Pd) under N₂. Subsequently, add Ammonium Formate (5.0 equiv) in one single portion.

  • Thermal Activation: Heat the mixture to 60 °C. Validation: Vigorous effervescence (release of CO₂ and NH₃ gases) acts as a visual indicator that the transfer hydrogenation is actively proceeding[6].

  • Workup: Once TLC indicates complete consumption of the starting material (1–2 h), cool to room temperature. Filter through Celite. Partition the filtrate between EtOAc and H₂O to extract the product and wash away residual formate salts. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol C: Iron-Mediated Reduction (Modified Béchamp)

Optimal when transition-metal contamination (Pd) must be strictly avoided in the final API.

  • Preparation: Suspend the substrate (1.0 equiv) in a 4:1 mixture of EtOH and H₂O (0.2 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv). Causality Note: NH₄Cl is used instead of traditional HCl to provide a mildly acidic proton source, explicitly preventing the hydrolysis of the sensitive ethyl ester group.

  • Reaction: Heat to 80 °C (reflux) under vigorous mechanical stirring for 4 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate to remove EtOH, extract the aqueous residue with EtOAc, wash with brine, and concentrate.

Comparative Data & Optimization Matrix

The selection of the reduction methodology must be tailored to the specific constraints of the manufacturing environment. The table below summarizes the quantitative and qualitative parameters of the protocols described.

MethodologyReagents / CatalystSolvent SystemTemp (°C)ChemoselectivityScalabilityPrimary By-products
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm)EtOAc or EtOH25ExcellentHighH₂O
Transfer Hydrogenation 10% Pd/C, HCOONH₄EtOH60GoodMediumCO₂, NH₃, H₂O
Metal-Mediated Fe powder, NH₄ClEtOH / H₂O80ExcellentHighIron Oxides

References

  • Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts Source: PubMed Central (PMC) URL:[Link]

  • The hydrogenation of nitrobenzene to aniline : a new mechanism Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C Source: PubMed Central (PMC) URL:[Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water Source: Organic Letters - ACS Publications URL:[Link]

  • Ethyl 5-methoxy-2-nitrobenzoate | C10H11NO5 | CID 44203024 Source: PubChem - NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 5-methoxy-2-nitrobenzoate from 5-methoxy-2-nitrobenzoic acid

Here is a comprehensive, in-depth application note and protocol for the synthesis of Ethyl 5-methoxy-2-nitrobenzoate, designed for researchers and drug development professionals. Strategic Overview & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, in-depth application note and protocol for the synthesis of Ethyl 5-methoxy-2-nitrobenzoate, designed for researchers and drug development professionals.

Strategic Overview & Mechanistic Rationale

The synthesis of complex active pharmaceutical ingredients (APIs), such as betrixaban and various monoacylglycerol lipase (MAGL) inhibitors, frequently relies on 5-methoxy-2-nitrobenzoic acid as a foundational building block[1],[2]. Converting this precursor into its corresponding ethyl ester (Ethyl 5-methoxy-2-nitrobenzoate) is a critical protection and activation step in multi-step drug development workflows.

The Ortho-Nitro Challenge: Standard Fischer esterification (refluxing the carboxylic acid in ethanol with catalytic sulfuric acid) is often sluggish for this specific substrate. The nitro group at the ortho position exerts a strong electron-withdrawing inductive effect and significant steric hindrance, which deactivates the carbonyl carbon toward nucleophilic attack by weakly nucleophilic alcohols[2].

The Causal Solution: To bypass this thermodynamic barrier, this protocol utilizes a two-step activation strategy. The carboxylic acid is first converted into a highly electrophilic acid chloride using Thionyl Chloride (SOCl₂). This intermediate is sterically less encumbered and highly reactive, allowing for rapid, quantitative nucleophilic acyl substitution upon the addition of ethanol[1]. This methodology is highly scalable and has been widely adapted for the synthesis of various biaryl compounds and pharmaceutical intermediates[3].

Mechanism SM 5-Methoxy-2-nitrobenzoic acid (Sterically Hindered) AC Acid Chloride Intermediate (Highly Electrophilic) SM->AC SOCl2, cat. DMF Fast Activation PE Protonated Acid (Weakly Electrophilic) SM->PE H2SO4, EtOH Equilibrium Prod Ethyl 5-methoxy-2-nitrobenzoate (Target Ester) AC->Prod EtOH, Base Nucleophilic Addition PE->Prod Reflux (-H2O) Slow Conversion

Fig 1: Mechanistic pathways for the esterification of 5-methoxy-2-nitrobenzoic acid.

Reagent Matrix & Quantitative Data

Table 1: Reaction Components for Acid Chloride-Mediated Esterification

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
5-Methoxy-2-nitrobenzoic acid 197.141.05.0 g (25.3 mmol)Starting Material
Thionyl Chloride (SOCl₂) 118.972.54.6 mL (63.3 mmol)Activating Agent
N,N-Dimethylformamide (DMF) 73.090.050.1 mLVilsmeier-Haack Catalyst
Absolute Ethanol (EtOH) 46.075.07.4 mL (126.5 mmol)Nucleophile
N,N-Diisopropylethylamine (DIPEA) 129.242.08.8 mL (50.6 mmol)Acid Scavenger / Base
1,2-Dichloroethane (DCE) 98.96Solvent25 mLHigh-boiling Solvent

Self-Validating Experimental Protocol

This workflow is designed with built-in observational checkpoints to ensure high trustworthiness and reproducibility without requiring constant instrumental sampling.

Workflow Step1 1. Activation 5-Methoxy-2-nitrobenzoic acid + SOCl2 Reflux 2-4h in DCE Step2 2. Concentration Evaporate excess SOCl2 Under vacuum Step1->Step2 Step3 3. Esterification Resuspend in DCM, add EtOH + DIPEA Stir at 0 °C to RT Step2->Step3 Step4 4. Workup Quench with NaHCO3 (sat) Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Isolation Dry over Na2SO4, Concentrate Purify via Silica Gel Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis of the target ethyl ester.

Phase 1: Acid Chloride Formation
  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (connected to a gas scrubber), suspend 5-methoxy-2-nitrobenzoic acid (5.0 g, 25.3 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL).

  • Catalysis: Add N,N-Dimethylformamide (DMF, 0.1 mL).

    • Causality: DMF reacts with SOCl₂ to generate the highly electrophilic Vilsmeier-Haack reagent, which acts as a catalytic shuttle to significantly accelerate the conversion of the carboxylic acid.

  • Activation: Dropwise, add Thionyl Chloride (4.6 mL, 63.3 mmol) at room temperature.

  • Heating & Validation: Heat the reaction mixture to 60 °C for 4 hours.

    • Self-Validation Checkpoint: The reaction will transition from a pale yellow suspension to a clear, reddish-orange solution as the acid chloride forms[1]. The complete cessation of HCl and SO₂ gas evolution visually indicates that activation is complete.

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove the solvent and excess SOCl₂.

    • Causality: Removing unreacted SOCl₂ is critical; if left in the flask, it will react with ethanol in the next step to form diethyl sulfite and ethyl chloride, consuming the nucleophile and complicating downstream purification.

Phase 2: Nucleophilic Acyl Substitution
  • Resuspension: Dissolve the crude, moisture-sensitive reddish acid chloride in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Esterification: Sequentially add absolute ethanol (7.4 mL, 126.5 mmol) and DIPEA (8.8 mL, 50.6 mmol) dropwise to maintain the internal temperature.

    • Causality: DIPEA serves as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the substitution, preventing the protonation of ethanol and driving the reaction equilibrium completely to the right.

  • Propagation & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 2:1). The highly polar acid spot (Rf ~0.1, streaking) will be fully consumed, replaced by a distinct, UV-active product spot (Rf ~0.55).

Phase 3: Workup and Isolation
  • Quenching: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (50 mL) to remove residual aqueous impurities, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient eluent: Hexane/EtOAc 9:1 to 4:1) to afford Ethyl 5-methoxy-2-nitrobenzoate as a pale yellow solid.

Analytical Characterization

Verify the integrity of the synthesized Ethyl 5-methoxy-2-nitrobenzoate against the following expected analytical parameters:

Table 2: Expected Analytical Data for Ethyl 5-methoxy-2-nitrobenzoate

TechniqueKey Signals / Observations
TLC (Hexane/EtOAc 2:1) Rf = 0.55 (Strongly UV active at 254 nm)
¹H NMR (400 MHz, CDCl₃) δ 8.05 (d, J = 9.0 Hz, 1H, Ar-H ortho to NO₂), 7.10 (d, J = 2.5 Hz, 1H, Ar-H ortho to ester), 6.95 (dd, J = 9.0, 2.5 Hz, 1H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, -CH₂-), 3.90 (s, 3H, -OCH₃), 1.38 (t, J = 7.1 Hz, 3H, -CH₃).
LC-MS (ESI+) m/z calculated for C₁₀H₁₁NO₅ [M+H]⁺: 226.07; Found: 226.1
Physical State Pale yellow crystalline solid

References

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors Source: Università di Pisa (UNIPI) Research Repository URL:[Link]

  • Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Synthetic Approaches to the New Drugs Approved During 2017 Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for Ethyl 5-methoxy-2-nitrobenzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Context The synthesis of highly functionalized anthranili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Context

The synthesis of highly functionalized anthranilic acid derivatives is a cornerstone of modern medicinal chemistry. Specifically, Ethyl 2-amino-5-methoxybenzoate is a critical building block in the development of peptidomimetics, quinolone antibiotics, and novel WDR5 (WD40 repeat protein 5) inhibitors targeting MLL-rearranged leukemias [1].

The most efficient and atom-economical method to generate this aniline derivative is the catalytic hydrogenation of its precursor, Ethyl 5-methoxy-2-nitrobenzoate . While seemingly straightforward, nitroarene reduction is highly exothermic and prone to stalling at reactive intermediates if not properly optimized. This application note details the mechanistic causality behind catalyst and solvent selection, providing three self-validating, scalable protocols to ensure high-fidelity conversions.

Mechanistic Causality & Reaction Dynamics

To achieve >95% yields without generating toxic byproducts, one must understand the surface chemistry of the reduction. The transformation on a Palladium-on-Carbon (Pd/C) surface follows a modified Haber-Lukashevich pathway via a Langmuir-Hinshelwood mechanism [2, 3].

  • Adsorption & Activation: Molecular hydrogen ( H2​ ) dissociates heterolytically on the palladium surface to form active hydride species. Concurrently, the nitro group of Ethyl 5-methoxy-2-nitrobenzoate adsorbs onto the metal lattice.

  • Stepwise Deoxygenation: The nitro group (-NO 2​ ) is reduced to a nitroso intermediate (-NO), ejecting one equivalent of water.

  • Hydroxylamine Formation: Rapid surface hydrogenation converts the nitroso species to a hydroxylamine (-NHOH).

  • Final Cleavage: The N-O bond of the hydroxylamine is cleaved by further hydride transfer, yielding the primary amine (-NH 2​ ) and a second equivalent of water[4].

If the hydrogen pressure drops or catalyst poisoning occurs, the reaction can stall at the hydroxylamine stage, or the nitroso and hydroxylamine intermediates can condense to form unwanted azoxy or azo dimers. Maintaining a high local concentration of H2​ is critical to driving the reaction to completion.

Mechanism A Ethyl 5-methoxy- 2-nitrobenzoate B Adsorption on Pd/C Surface A->B + Pd/C C Nitroso Intermediate (-NO) B->C + 2H - H2O D Hydroxylamine (-NHOH) C->D + 2H E Ethyl 2-amino- 5-methoxybenzoate D->E + 2H - H2O

Fig 1. Stepwise Langmuir-Hinshelwood mechanism for nitro reduction on Pd/C.

Solvent and Catalyst Selection
  • Catalyst: 10% Pd/C is the industry standard due to its high surface area. Platinum oxide (PtO 2​ ) is generally avoided here to prevent over-reduction of the aromatic ring.

  • Solvent: Ethanol (EtOH) is perfectly matched to the ethyl ester, eliminating the risk of transesterification (which occurs if methanol is used). For larger scales, Ethyl Acetate (EtOAc) is preferred as it provides superior solubility for the starting material and prevents the formation of acetal impurities.

Experimental Workflows

The selection of the hydrogenation protocol depends strictly on the scale of the reaction and the available infrastructure.

Workflow Start Select Hydrogenation Method Standard Protocol A: Balloon H2 (1 atm, 25°C, EtOH) Start->Standard Small Scale (<5g) HighP Protocol B: Parr Shaker (40 psi, 25°C, EtOAc) Start->HighP Scale-Up (>5g) Transfer Protocol C: Transfer H2 (HCOONH4, 60°C, EtOH) Start->Transfer Gas-Free Setup

Fig 2. Decision matrix for selecting the optimal hydrogenation protocol.

Protocol A: Atmospheric Balloon Hydrogenation (Discovery Scale, <5g)

This method is ideal for rapid, small-scale synthesis where specialized pressure equipment is unavailable.

  • Preparation: To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add Ethyl 5-methoxy-2-nitrobenzoate (2.25 g, 10.0 mmol).

  • Solvent Addition: Dissolve the substrate in 25 mL of absolute Ethanol.

  • Inert Atmosphere (Critical): Seal the flask with a rubber septum. Insert a needle connected to a Schlenk line or nitrogen manifold. Evacuate the flask and backfill with N 2​ three times. Causality: Pd/C is highly pyrophoric in the presence of oxygen and alcohol vapors. Purging removes the oxygen.

  • Catalyst Loading: Briefly remove the septum under a positive flow of N 2​ and carefully add 10% Pd/C (0.22 g, ~10 wt%). Replace the septum and repeat the vacuum/N 2​ purge cycle twice.

  • Hydrogenation: Attach a balloon filled with H2​ gas via a syringe needle. Evacuate the flask briefly and backfill with H2​ . Repeat this H2​ purge twice to saturate the headspace.

  • Reaction: Stir the black suspension vigorously at room temperature (25°C) for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV detection). The product aniline will be highly UV-active and stains bright orange/brown with ninhydrin.

  • Filtration: Once starting material is consumed, evacuate the H2​ and backfill with N 2​ . Filter the mixture through a 1-inch pad of Celite in a sintered glass funnel. Causality: Celite traps the nanoscale Pd particles. Do not let the Celite pad run dry while pulling a vacuum, as the concentrated Pd/C can spontaneously ignite.

  • Isolation: Wash the pad with EtOAc (2 x 20 mL). Concentrate the filtrate under reduced pressure to afford Ethyl 2-amino-5-methoxybenzoate as a pale yellow oil/solid.

Protocol B: High-Pressure Hydrogenation (Process Scale, >5g)

For scale-up, mass transfer of H2​ into the solvent becomes the rate-limiting step. A Parr shaker drastically increases the gas-liquid interfacial area.

  • Preparation: Charge a 250 mL heavy-walled Parr hydrogenation vessel with Ethyl 5-methoxy-2-nitrobenzoate (22.5 g, 100 mmol) and Ethyl Acetate (150 mL).

  • Catalyst Loading: Add 10% Pd/C (1.12 g, 5 wt%). The lower catalyst loading is compensated by the higher pressure.

  • Purging: Secure the vessel in the Parr apparatus. Purge the vessel with N 2​ gas (30 psi) three times, venting carefully between cycles.

  • Pressurization: Pressurize the vessel with H2​ gas to 40 psi.

  • Agitation: Engage the shaker. The pressure will drop rapidly as H2​ is consumed. Repressurize to 40 psi as needed until hydrogen uptake ceases (typically 2–3 hours).

  • Workup: Vent the H2​ safely, purge with N 2​ , and filter the mixture through Celite as described in Protocol A.

Protocol C: Catalytic Transfer Hydrogenation (Gas-Free Setup)

When H2​ gas cylinders are prohibited due to safety regulations, ammonium formate serves as an excellent in situ hydrogen donor [5].

  • Preparation: In a 100 mL two-neck flask equipped with a reflux condenser, dissolve the nitrobenzoate (4.5 g, 20.0 mmol) in absolute Ethanol (50 mL).

  • Catalyst & Donor: Under N 2​ , add 10% Pd/C (0.45 g, 10 wt%), followed by Ammonium Formate (6.3 g, 100 mmol, 5.0 equiv). Causality: Ammonium formate decomposes into NH3​ , CO2​ , and H2​ on the Pd surface, driving the reduction.

  • Heating: Heat the mixture to 60°C (mild reflux) for 1–2 hours. Vigorous gas evolution ( CO2​ and NH3​ ) will be observed.

  • Workup: Cool to room temperature, filter through Celite, and concentrate. Partition the residue between EtOAc (50 mL) and Water (50 mL) to remove residual formate salts. Extract, dry over Na2​SO4​ , and evaporate to yield the product.

Quantitative Data & Protocol Comparison

The following table summarizes the key metrics and operational parameters for the three protocols to aid in workflow selection.

ParameterProtocol A (Standard)Protocol B (Scale-Up)Protocol C (Transfer)
Hydrogen Source H2​ Gas (1 atm, Balloon) H2​ Gas (40 psi, Parr)Ammonium Formate
Catalyst Loading 10 wt% (10% Pd/C)5 wt% (10% Pd/C)10 wt% (10% Pd/C)
Optimal Solvent EthanolEthyl AcetateEthanol / Methanol
Temperature 25°C25°C60°C (Reflux)
Reaction Time 4 – 6 hours2 – 3 hours1 – 2 hours
Expected Yield >95%>98%~90–95%
Primary Advantage Simple setup, low costHigh throughput, fastAvoids explosive H2​ gas

Troubleshooting & Safety Directives

  • Incomplete Conversion (Orange/Red Reaction Mixture): If the reaction stalls and the TLC shows a new spot with an intermediate Rf, it is likely the hydroxylamine or an azo-dimer. Solution: Add a fresh balloon of H2​ and an additional 2-3 wt% of Pd/C, then stir for an additional 2 hours.

  • Pyrophoric Hazards: Dry Pd/C is a severe fire hazard. Never add dry Pd/C to a flask containing methanol or ethanol in the presence of air. Always inert the flask with N 2​ first. When disposing of the Celite/Pd/C filter cake, immediately quench it by submerging it in a beaker of water.

  • Heavy Metal Scavenging: For pharmaceutical applications, residual Palladium must be <10 ppm. If the product is intended for biological assays, treat the organic filtrate with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) for 2 hours prior to final concentration.

References

  • WO2021092525A1 - Wdr5 inhibitors and modulators. Vertex AI Search / Google Patents.
  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C. RSC Advances / PMC.
Method

Fischer esterification methods for producing Ethyl 5-methoxy-2-nitrobenzoate

Application Note: Optimized Fischer Esterification for the Synthesis of Ethyl 5-methoxy-2-nitrobenzoate Prepared by: Senior Application Scientist, Chemical Synthesis & Process Development Target Audience: Researchers, Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Fischer Esterification for the Synthesis of Ethyl 5-methoxy-2-nitrobenzoate

Prepared by: Senior Application Scientist, Chemical Synthesis & Process Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of Ethyl 5-methoxy-2-nitrobenzoate (CAS: 10399-67-4)[1] from 5-methoxy-2-nitrobenzoic acid (CAS: 1882-69-5)[2] via Fischer esterification represents a fundamental yet kinetically challenging transformation in medicinal chemistry. This compound serves as a critical building block for various active pharmaceutical ingredients (APIs) and complex molecular architectures.

Causality in Reaction Design: Fischer esterification is an equilibrium-driven process. The specific substitution pattern of 5-methoxy-2-nitrobenzoic acid presents unique challenges. The nitro group at the ortho position creates significant steric hindrance around the carboxylic acid, physically blocking the trajectory of the incoming ethanol nucleophile. Electronically, while the nitro group is strongly electron-withdrawing (which increases the electrophilicity of the protonated carbonyl carbon), the steric bulk dominates, resulting in a sluggish reaction rate[3].

To overcome this kinetic barrier and drive the thermodynamic equilibrium toward the product, this protocol employs a massive excess of anhydrous ethanol (acting as both solvent and reactant) and a catalytic amount of concentrated sulfuric acid under prolonged reflux conditions. The self-validating nature of this protocol ensures that unreacted starting materials are efficiently purged during the aqueous workup phase.

Mechanistic Workflow

The following diagram illustrates the mechanistic pathway and the critical proton-transfer steps required to successfully dehydrate the tetrahedral intermediate.

FischerEsterification SM 5-Methoxy-2-nitrobenzoic Acid (CAS: 1882-69-5) Protonation Carbonyl Protonation (H2SO4 Catalyst) SM->Protonation H+ Nucleophile Nucleophilic Attack (Anhydrous EtOH) Protonation->Nucleophile EtOH Tetrahedral Tetrahedral Intermediate (Proton Transfer) Nucleophile->Tetrahedral Heat/Reflux Dehydration Dehydration (-H2O) (Equilibrium Shift) Tetrahedral->Dehydration -H2O Target Ethyl 5-methoxy-2-nitrobenzoate (CAS: 10399-67-4) Dehydration->Target Deprotonation

Mechanistic workflow of the Fischer esterification of 5-methoxy-2-nitrobenzoic acid.

Quantitative Data & Reagent Specifications

To ensure reproducibility, all quantitative data is standardized based on a 10.0 g scale of the starting material.

Table 1: Stoichiometry and Reagent Properties

ReagentMW ( g/mol )EquivalentsAmountFunction
5-Methoxy-2-nitrobenzoic acid197.151.010.0 gStarting Material
Anhydrous Ethanol46.07Excess100 mLReactant / Solvent
Sulfuric Acid (98%)98.080.20.55 mLAcid Catalyst
Ethyl 5-methoxy-2-nitrobenzoate225.201.0 (Theoretical)11.4 gTarget Product

Table 2: In-Process Control (IPC) and Analytical Specifications

ParameterMethodSpecification / Expected Result
Reaction CompletionTLC (Hexane:EtOAc 3:1)Disappearance of SM spot (Rf ~0.1); Product spot (Rf ~0.6)
Identity1H NMR (CDCl3, 400 MHz)Triplet at ~1.4 ppm (3H), Quartet at ~4.4 ppm (2H)
PurityHPLC (UV 254 nm)> 98% Area Normalization

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific observations and chemical rationales to ensure the operator can verify the reaction's integrity in real-time.

Phase 1: Reaction Setup & Activation
  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 10.0 g of 5-methoxy-2-nitrobenzoic acid[2].

  • Solvent Addition: Add 100 mL of anhydrous ethanol. Stir to create a uniform suspension.

    • Causality: Absolute ethanol must be used. The presence of water will prematurely halt the equilibrium, drastically reducing the yield of the ester[3].

  • Catalyst Introduction: Cool the flask to 0°C using an ice bath. Slowly add 0.55 mL of concentrated H₂SO₄ dropwise over 5 minutes.

    • Causality: The protonation of the solvent and starting material is exothermic. Cooling prevents localized superheating, which can lead to the formation of diethyl ether as an unwanted byproduct.

Phase 2: Reflux & Kinetic Drive
  • Heating: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 78°C).

  • Monitoring (IPC): Maintain reflux for 16–24 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) every 4 hours after the initial 12-hour mark.

    • Causality: The ortho-nitro group severely restricts the angle of attack for the ethanol nucleophile. Standard esterifications may complete in 2 hours, but this sterically hindered substrate requires extended thermal energy to overcome the activation barrier.

Phase 3: Workup & Self-Purification
  • Concentration: Once TLC confirms the consumption of the starting material, cool the mixture to room temperature. Remove approximately 70-80% of the ethanol under reduced pressure using a rotary evaporator.

    • Causality: If the mixture is extracted directly, the high volume of ethanol will act as a co-solvent, preventing the separation of the aqueous and organic layers.

  • Extraction: Dilute the concentrated residue with 100 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Neutralization: Wash the organic layer with 2 x 50 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Caution: CO₂ gas will evolve. Vent frequently.

    • Causality (Self-Validation): This step is critical. The mildly basic NaHCO₃ neutralizes the H₂SO₄ catalyst and deprotonates any unreacted 5-methoxy-2-nitrobenzoic acid. The resulting sodium carboxylate salt becomes highly water-soluble and is purged into the aqueous layer, effectively purifying the organic product phase without the need for column chromatography.

Phase 4: Isolation
  • Drying: Wash the organic layer with 50 mL of brine, then dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent.

  • Final Concentration: Evaporate the EtOAc under reduced pressure to yield Ethyl 5-methoxy-2-nitrobenzoate as a pale yellow solid or viscous oil that crystallizes upon standing[1].

Troubleshooting & Field Insights

  • Incomplete Conversion: If TLC shows significant starting material after 24 hours, the ethanol likely absorbed atmospheric moisture. Solution: Add 3Å molecular sieves to the reflux setup or utilize a Dean-Stark apparatus pre-filled with a co-solvent like toluene to azeotropically remove the water byproduct.

  • Alternative Activation: For highly resistant batches, researchers may bypass the Fischer equilibrium entirely by first converting the acid to an acid chloride using Thionyl Chloride (SOCl₂) followed by the addition of ethanol. However, this generates HCl and SO₂ gases, requiring more stringent safety controls.

References

  • PubChem. "Ethyl 5-methoxy-2-nitrobenzoate | C10H11NO5 | CID 44203024". National Institutes of Health (NIH). URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Ethyl 5-Methoxy-2-nitrobenzoate

Introduction & Strategic Context Ethyl 5-methoxy-2-nitrobenzoate is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry and drug development. It serves as a critical building block for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Ethyl 5-methoxy-2-nitrobenzoate is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry and drug development. It serves as a critical building block for the assembly of privileged pharmacophores, including quinazoline-2,4-diones[1], 1,4-benzodiazepin-5-ones[2], and sequence-selective DNA minor-groove binding pyrrolobenzodiazepines (PBDs)[3].

Traditionally, the synthesis of this ester is achieved via a Fischer esterification of 5-methoxy-2-nitrobenzoic acid. However, conventional methodologies require prolonged reflux conditions (often 12 to 16 hours) and are severely limited by the reversible, equilibrium-driven nature of the condensation reaction[4]. To overcome these thermodynamic bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a superior alternative, offering drastically reduced reaction times, higher yields, and improved purity profiles[5][6].

Mechanistic Insights & Causality

The transition from conventional conductive heating to dielectric microwave heating fundamentally alters the reaction kinetics.

  • Dielectric Heating & Superheating: Unlike traditional oil baths that rely on slow thermal gradients, microwave irradiation directly couples with the dipole moments of the polar solvent (ethanol) and the reagents[5]. This rapid molecular oscillation generates localized superheating.

  • Pressure-Driven Kinetics: By conducting the reaction in a sealed, pressure-rated microwave vessel, the autogenous pressure of the system allows the reaction temperature to safely reach 130 °C—well above the atmospheric boiling point of ethanol (78 °C)[7]. This massive influx of thermal energy accelerates the protonation of the carboxylic acid by the sulfuric acid catalyst, dramatically increasing the electrophilicity of the carbonyl carbon.

  • Overcoming Equilibrium: Because Fischer esterification produces water as a byproduct, closed-vessel systems typically struggle to drive the reaction forward[7]. To manipulate Le Châtelier's principle, ethanol is used in vast excess as both the solvent and the reactant, forcing the equilibrium toward the ester product despite the inability to distill off the water[8].

Causality Dielectric Dielectric Heating (Microwave Energy) Superheat Localized Superheating of Ethanol Dielectric->Superheat Equilibrium Closed Vessel Pressure Le Chatelier's Principle Dielectric->Equilibrium Kinetics Accelerated Reaction Kinetics (Minutes vs Hours) Superheat->Kinetics Yield High Yield & Purity (>90%) Kinetics->Yield Equilibrium->Yield

Logical causality of microwave-assisted esterification driving high yields.

Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can visually and analytically confirm the success of each step without relying solely on end-point analysis.

Reagents and Equipment
  • Substrate: 5-Methoxy-2-nitrobenzoic acid (1.0 eq, 5.0 mmol, ~985 mg)

  • Solvent/Reactant: Absolute Ethanol (Excess, 10 mL)

  • Catalyst: Concentrated Sulfuric Acid ( H2​SO4​ , 98%) (0.1 eq, 0.5 mmol, ~27 µL)

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with a 30 mL heavy-walled borosilicate glass vial and a Teflon-lined crimp cap[6][7].

Step-by-Step Methodology

Step 1: Reaction Assembly In the 30 mL microwave-safe vial equipped with a magnetic stir bar, suspend the 5-methoxy-2-nitrobenzoic acid in 10 mL of absolute ethanol[6][8].

  • Causality: The substrate will remain partially insoluble at room temperature. Complete dissolution will occur dynamically as the microwave superheats the solvent.

Step 2: Catalyst Addition Slowly add the concentrated H2​SO4​ dropwise to the suspension while swirling continuously[8].

  • Causality & Validation: Sulfuric acid addition to ethanol is highly exothermic. Slow addition prevents localized charring or degradation of the solid starting material.

Step 3: Microwave Irradiation Crimp-seal the vial securely. Insert it into the microwave reactor cavity. Program the method to heat to 130 °C as rapidly as possible (dynamic power adjustment up to 300 W) and hold at this temperature for 15 minutes [6][7]. Stirring should be set to high (e.g., 600 rpm).

  • Self-Validation: Monitor the real-time pressure curve on the reactor's interface. The pressure should steadily climb and plateau between 4 to 6 bar, corresponding to the vapor pressure of ethanol at 130 °C. A failure to build pressure indicates a compromised vial seal.

Step 4: In-Process Control (IPC) Allow the reactor to actively cool the vial to <40 °C via compressed air before decapping. Sample 10 µL of the mixture for Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase.

  • Self-Validation: The starting material (carboxylic acid) contains a strong hydrogen-bond donor, causing it to streak or remain near the baseline (low Rf). The newly formed ester lacks this moiety, migrating significantly higher (Rf ~ 0.5 - 0.6). This provides immediate visual confirmation of conversion[4].

Step 5: Aqueous Workup & Isolation Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the bulk of the excess ethanol. Dissolve the resulting crude residue in ethyl acetate (25 mL) and wash with saturated aqueous NaHCO3​ (2 × 15 mL)[2].

  • Self-Validation: Vigorous effervescence ( CO2​ gas evolution) will occur during the NaHCO3​ wash. The cessation of bubbling in the second wash confirms the complete neutralization of the sulfuric acid catalyst and the extraction of any trace unreacted carboxylic acid into the aqueous layer.

Step 6: Final Purification Wash the organic layer with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The product, Ethyl 5-methoxy-2-nitrobenzoate, is isolated as a pale yellow solid. No further column chromatography is typically required.

G Reagents Reagents 5-Methoxy-2-nitrobenzoic acid + Excess EtOH + H2SO4 MW Microwave Irradiation 130°C, 15 min Closed Vessel Reagents->MW Monitor In-Process Control TLC / LCMS MW->Monitor Workup Aqueous Workup NaHCO3 Wash & Extraction Monitor->Workup Product Isolated Product Ethyl 5-methoxy-2-nitrobenzoate Workup->Product

Workflow for the microwave-assisted synthesis of Ethyl 5-methoxy-2-nitrobenzoate.

Quantitative Data Presentation

The implementation of MAOS provides a stark quantitative advantage over traditional synthetic routes. The table below summarizes the comparative metrics based on established literature parameters for nitrobenzoic acid esterifications[4][6][7].

ParameterConventional RefluxMicrowave-Assisted (MAOS)
Heating Source Conductive (Oil Bath)Dielectric Heating
Reaction Temperature 78 °C (Atmospheric Reflux)130 °C (Sealed Vessel)
Reaction Time 12 - 16 hours15 minutes
Catalyst Loading H2​SO4​ (0.5 - 1.0 eq) H2​SO4​ (0.1 eq)
Average Isolated Yield 60% - 70%88% - 95%
Crude Purity (LCMS) ~80% (Requires Chromatography)>95% (Ready for downstream use)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete reduction of Ethyl 5-methoxy-2-nitrobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational hurdles associated with the reduction of Ethyl 5-methoxy-2-nitrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational hurdles associated with the reduction of Ethyl 5-methoxy-2-nitrobenzoate .

The reduction of this specific substrate is notoriously difficult, frequently stalling before completion. To solve this, we must move beyond standard protocols and analyze the causality of the reaction failure: the synergistic steric and electronic effects of the ortho-ester and para-methoxy groups.

Mechanistic Context: Why Does This Reduction Stall?

The reduction of a nitroarene to an aniline follows the Haber mechanism, proceeding through nitroso (–NO) and hydroxylamine (–NHOH) intermediates[1]. For Ethyl 5-methoxy-2-nitrobenzoate, the reaction almost always stalls at the hydroxylamine intermediate due to two compounding factors:

  • Electronic Stabilization (The Para Effect): The methoxy group at the 5-position is para to the nitro group. It donates electron density into the aromatic ring via resonance. This electron enrichment strongly stabilizes the N–O bond of the hydroxylamine intermediate, significantly raising the activation energy required for the final, rate-limiting hydrogenolysis step[2].

  • Steric Hindrance (The Ortho Effect): The bulky ethyl ester group at the ortho position physically impedes the substrate from achieving the flat coplanarity required for optimal adsorption onto the surface of heterogeneous catalysts (like Pd/C).

HaberMechanism Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso Fast Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine Fast Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation with -NHOH Amine Aniline (-NH2) Hydroxylamine->Amine Slow / Rate-Limiting (Steric/Electronic Block) Hydroxylamine->Azoxy

Caption: Haber mechanism illustrating the hydroxylamine bottleneck and dimer formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LCMS shows a major peak at M+1 = 212 m/z instead of the desired amine (196 m/z). What is happening? A1: You have stalled at the hydroxylamine intermediate (MW: 211 g/mol ). Because the final N–O bond cleavage is energetically demanding, the catalyst often deactivates before completion[3]. To force the reaction forward, you must either increase the hydrogen pressure, elevate the temperature, or introduce a vanadium modifier to suppress hydroxylamine accumulation[4].

Q2: The reaction mixture turned deep orange/red, and I am seeing high-molecular-weight impurities. How do I prevent this? A2: The color indicates the formation of azo or azoxy dimers. This occurs when the nitroso and hydroxylamine intermediates accumulate and condense with one another[5]. To prevent this, you must ensure rapid mass transfer of hydrogen. Increase your stirring rate (>800 RPM), ensure your solvent is thoroughly degassed, and maintain a high, constant H2​ pressure to rapidly push the nitroso intermediate forward.

Q3: My Pd/C catalyst loses activity rapidly, even with fresh batches. How do I fix this? A3: Catalyst poisoning is a frequent issue. Impurities in the starting material (especially sulfur compounds or halides) can permanently deactivate palladium[6]. If your starting material is pure, the issue may be poor solubility. Ethyl 5-methoxy-2-nitrobenzoate is highly hydrophobic; if it precipitates on the catalyst surface, it blocks active sites. Switch to a more solubilizing solvent system like THF/MeOH or add a protic co-solvent like acetic acid to aid in the hydrogenolysis step[7].

Troubleshooting Start Incomplete Reduction TLC Analyze via LCMS/TLC Start->TLC StallNHOH Stalled at -NHOH TLC->StallNHOH StallNitro Unreacted -NO2 TLC->StallNitro Opt1 Add V-modifier or Increase Temp StallNHOH->Opt1 Opt2 Check Catalyst Poisoning or Increase H2 StallNitro->Opt2 Switch Switch to SnCl2 Opt1->Switch If unresolved Opt2->Switch If unresolved

Caption: Diagnostic workflow for resolving stalled reductions of hindered nitrobenzoates.

Quantitative Data: Comparison of Reduction Modalities

When troubleshooting fails, changing the reduction modality is often the most time-efficient solution. Below is a quantitative comparison of methods specifically applied to hindered nitrobenzoates.

Reduction ModalityReagent StoichiometryTemp (°C)Expected YieldPrimary Impurity ProfileScalability / Notes
Standard Pd/C + H2​ 5-10 wt% catalyst20 - 2540 - 60%Hydroxylamine (major), Azoxy dimersHigh risk of stalling; requires high pressure.
Modified Pd/C + Vanadium 5 wt% Pd/C + 1 mol% NH4​VO3​ 40 - 5085 - 95%Trace unreacted starting materialExcellent; V-modifier prevents –NHOH buildup.
Stannous Chloride ( SnCl2​ ) 3.5 - 5.0 equivalents70 - 8090 - 98%Tin salts (if workup is inadequate)Robust for hindered substrates; exothermic.
Béchamp (Fe / AcOH) 5.0 equivalents Fe80 - 9080 - 90%Iron sludge, trace nitrosoVery low cost; workup can be tedious.

Self-Validating Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. Each protocol contains built-in In-Process Controls (IPCs) to verify the reaction state before proceeding.

Protocol A: Optimized Catalytic Hydrogenation (Vanadium-Modified)

Causality: The addition of catalytic vanadium ( VV ) acts as a redox mediator, specifically accelerating the reduction of the hydroxylamine intermediate and preventing its accumulation, thus eliminating dimer formation[4].

Step-by-Step Methodology:

  • Preparation: In a high-pressure reactor, dissolve 1.0 eq of Ethyl 5-methoxy-2-nitrobenzoate in anhydrous Methanol (0.1 M concentration).

  • Catalyst Loading: Add 10 wt% of 5% Pd/C. Add 1 mol% of Ammonium metavanadate ( NH4​VO3​ ) as the modifier.

  • Purging: Seal the reactor. Purge with N2​ three times, followed by H2​ three times to ensure complete removal of oxygen.

  • Reaction: Pressurize to 4 bar (60 psi) H2​ and heat to 45 °C. Stir vigorously (>800 RPM) to eliminate mass-transfer limitations.

  • Self-Validation (IPC): After 4 hours, withdraw a 50 µL aliquot. Filter through a micro-syringe filter, dilute in 1 mL MeCN, and analyze via LCMS.

    • Validation Check: The reaction is ONLY complete when the mass for the hydroxylamine (M+1 = 212) is completely absent. If present, re-pressurize and continue for 2 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst[7]. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the pure amine.

Protocol B: Chemical Reduction via Stannous Chloride ( SnCl2​ )

Causality: When catalytic surfaces are sterically blocked, homogeneous single-electron transfer reagents like SnCl2​ can bypass surface-adsorption limitations, forcing the reduction of the nitro group to completion[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the nitrobenzoate in Ethanol (0.2 M).

  • Reagent Addition: Add 4.0 equivalents of Stannous chloride dihydrate ( SnCl2​⋅2H2​O ).

  • Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere.

  • Self-Validation (IPC): Observe the physical state. The suspension will become a clear, homogeneous solution as the SnCl2​ is consumed. Monitor by TLC (EtOAc/Hexane 1:3). The starting material ( Rf​≈0.6 ) must completely disappear, replaced by a highly polar, UV-active baseline spot (the amine tin-complex).

  • Workup (Critical Step): Cool to room temperature. Pour the mixture into crushed ice. Slowly add saturated aqueous NaHCO3​ until the pH reaches 8-9.

    • Validation Check: A thick white precipitate of tin oxides will form. This is expected and necessary.

  • Isolation: Add Ethyl Acetate and filter the entire biphasic mixture through a thick pad of Celite to break the emulsion. Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst, NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECdJKjQujlzALfrj66zNKcw7-1QPEWAmz21js--fo4cfZxIFJIWi9vzXp5Br3OUGse1_I-ICeeixNSY52MM6L0SRV8tjCCqF5TGe28dWrjmN5ZRO4dliray27fh6MYyO-0ySmEzv0V2lH8k3w=]
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKAKCzXtJ0NVXZPUptHEpsv8zpBmjeXby1NWS0Ahw-TmajyfeTBs4ssepJBEyjCHaB6N1WkP8BBfi1nTYBWqrqGFpNvdYkazRxRqCWoJccVUmy9a7Vfd4leyqrDHRAYREC3il-7ww1luC0Vemzzri9KRqVlB4ZpqJrBFItOHEIhpFpFVm1F6bIOmvjlA1hqD1M2gMbiqCDS0ULCGlQqeb_hfdq4Ac1mxiQjwoPSa7vk0ZQW3Q=]
  • Hydroxylamine Intermediate Governs Selectivity in Nitrite Hydrogenation on Pd-based Catalysts for Sustainable Water Treatment, RSC Publishing,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqK-Sdo03R_k9He7k9ycpBOsKmriAdqGq4adiCCGwJ8hE4r2z1Pn7VCFylmZ2T94koZc12-Js3VvwHM_PgATz4Wk0aWGwqdUxLLQBgnUWpPziUjm5WUAGHIq2YJafnupeq4gTcds-hjnK7_BvEt3DkELzMHlQufthe6Zfz]
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv2sFkMjBZNgz8f5F17HaVf3Rc9yukP5jdF8SRO7_YIqqQXniIBl3rDHDXGqUZ5bN9HEelX2yDRhtqJ3FyPSNqhKg11Ghc-mBZ9AZnkPmKszkncuW4v8fnWqWs55OWmw3t36RsYLpYXTHDz8GZCWQTRuajDsfOTymV3amQel0LH2OHAaV6f17NRM5EKrDWBoWmsBFPXptc46GVdf9q8WDLoH0DkjscAqrvCDFx6uKSaw==]
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives, MDPI,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFBo-mf0pwGyZL6QX-bTsovi7wEUJgioiMx_VotnqvsWaZ566ENT0v-D1GbIzkAeWgznk4Xr8tmFBhtTF6sYYuLrSMILIy5FH7JeJQYHdpkfjYTR22waWI83ffxGC5kiA1EJ9v]
  • WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds, Google Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcn9rMepAaJ1oVn6-ALDpmTred2upl2NccSBrfdWeOagsl8bXzPoA9r0whmORJiMb1UP5fMxjIMZ7qlPHUDwZDe0hXAGeWu-eIm4ZPnrlCQiRMhTCkfeB7kpWwAS_wJkGDukS9WM8IVYgGwGrPeg==]
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJVSajv-vSdscIsC5gHy3pWhtLjXGpBEnc10QXQ35dR3KKCgIeJI9glWVqyJiu6PuLrk4nn3R5JjhhfimtqLbuoDyKAdfjNfd2Ka5knEIxPQ5NceIQWABSz6JfRP5_qRaeGmFqvCKCO878FLA7xnk=]

Sources

Optimization

Technical Support Center: Preventing Ester Hydrolysis of Ethyl 5-methoxy-2-nitrobenzoate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing yield losses, degradation, or irreproducibility when isolating E...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing yield losses, degradation, or irreproducibility when isolating Ethyl 5-methoxy-2-nitrobenzoate .

Causality Analysis: The Ortho-Nitro Effect

Ethyl 5-methoxy-2-nitrobenzoate is exceptionally prone to base-catalyzed hydrolysis (saponification) during standard aqueous workups[1]. While the 5-methoxy group is electron-donating, the proximity of the strongly electron-withdrawing nitro group at the ortho position exerts a powerful field/inductive effect[2].

This effect withdraws electron density from the ester's carbonyl carbon, rendering it highly electrophilic. This significantly lowers the activation energy required for hydroxide ( OH− ) or water to attack the carbonyl center[3]. Consequently, even brief exposure to mild bases like sodium bicarbonate ( NaHCO3​ ) can trigger rapid, irreversible cleavage of the ester bond if temperature and contact time are not strictly controlled[1].

MechanisticCausality A Ethyl 5-methoxy- 2-nitrobenzoate C Highly Electrophilic Carbonyl Carbon A->C B Ortho-Nitro Group (Strong Field Effect) B->C Withdraws e⁻ density D Rapid OH⁻ Attack (Saponification) C->D Aqueous base exposure E 5-methoxy-2-nitrobenzoic acid (Yield Loss) D->E Irreversible cleavage

Caption: Mechanistic pathway of ortho-nitrobenzoate base-catalyzed hydrolysis.

Troubleshooting & FAQs

Q1: I used saturated NaHCO3​ to neutralize my reaction, but my NMR shows massive amounts of 5-methoxy-2-nitrobenzoic acid. Why? A1: Saturated NaHCO3​ has a pH of ~8.3. For standard aliphatic esters, this is perfectly safe. However, due to the ortho-nitro activation described above, pH 8.3 is basic enough to induce rapid saponification at room temperature[2]. Solution: Switch to a pH 6.5 phosphate buffer. Maintaining a slightly acidic to neutral pH (5.0–6.5) minimizes both acid- and base-catalyzed hydrolysis pathways[3].

Q2: What are the analytical signs that my ester is hydrolyzing during workup? A2: The most immediate sign is a lower-than-expected yield of the final ester, accompanied by the reappearance of the starting carboxylic acid[1]. By Thin-Layer Chromatography (TLC), you will observe a highly polar spot (the acid) that stays near the baseline in standard non-polar eluent systems. In 1H NMR, the disappearance of the ethyl quartet/triplet signals and a shift in the aromatic protons indicate ester cleavage[1].

Q3: Does my choice of extraction solvent impact the hydrolysis rate? A3: Yes, significantly. Solvents like Ethyl Acetate (EtOAc) can dissolve up to 3.3% water by weight, increasing the localized water concentration around your ester during the organic phase separation. Non-aqueous or low-miscibility solvents suppress the solubility of water in the organic phase, thereby reducing the hydrolysis rate[4]. Solution: Use Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM), which have vastly lower water miscibility profiles.

Quantitative Risk Factors & Optimization

To systematically eliminate hydrolysis, you must control the four primary kinetic drivers. The table below outlines the high-risk conditions and the optimized parameters required for sensitive ortho-nitrobenzoates.

ParameterHigh Risk ConditionOptimized ConditionCausality / Rationale
Aqueous Base NaOH , Na2​CO3​ , or warm NaHCO3​ Cold pH 6.5 Phosphate BufferOrtho-nitro groups accelerate saponification; standard bases cause rapid, irreversible cleavage.
Temperature Ambient (20–25 °C)Ice Bath (< 5 °C)Lower thermal energy exponentially decreases the kinetic rate of hydrolysis[1].
Solvent Choice Ethyl Acetate (EtOAc)MTBE or Dichloromethane (DCM)EtOAc dissolves ~3% water, increasing aqueous contact. MTBE dissolves <1.5% water[4].
Contact Time > 15 minutes per wash< 3 minutes per washProlonged biphasic contact allows continuous partitioning and hydrolysis at the interface.

Validated Protocol: Hydrolysis-Resistant Aqueous Workup

This methodology is designed as a self-validating system. Each step includes a physical or analytical check to ensure the integrity of the ester is maintained before proceeding to the next phase.

OptimizedWorkup Step1 1. Quench Reaction Cool to < 5°C Step2 2. Dilute with MTBE (Low water solubility) Step1->Step2 Step3 3. Wash with Cold pH 6.5 Buffer (Neutralize without strong base) Step2->Step3 Step4 4. Cold Brine Wash (Phase separation) Step3->Step4 Step5 5. Dry over Na₂SO₄ (Remove trace water) Step4->Step5 Step6 6. Concentrate in vacuo (T < 30°C) Step5->Step6

Caption: Step-by-step optimized aqueous workup to prevent ester hydrolysis.

Step-by-Step Methodology

Step 1: Thermal Quenching

  • Action: Upon reaction completion, immediately transfer the reaction flask to an ice-water bath and cool the mixture to < 5 °C[1].

  • Causality: Lowering the temperature exponentially decreases the kinetic rate of hydrolysis.

  • Validation: Use an internal thermocouple. Do not proceed until the internal temperature reads strictly below 5 °C.

Step 2: Solvent Dilution

  • Action: Dilute the crude mixture with 10 volumes of pre-chilled MTBE (0–5 °C).

  • Causality: MTBE minimizes water carryover compared to EtOAc, physically shielding the ester from the aqueous phase[4].

Step 3: pH-Controlled Neutralization

  • Action: Wash the organic layer with an equal volume of cold (2 °C) 0.1 M Phosphate Buffer (pH 6.5). Limit biphasic contact time to a maximum of 3 minutes.

  • Causality: Neutralizes residual acid catalysts without exposing the highly electrophilic carbonyl to alkaline conditions[3].

  • Validation: Test the pH of the separated aqueous layer. It should read between 6.0 and 7.0. Immediately spot the organic layer on a TLC plate; the absence of a baseline spot confirms no carboxylic acid has formed.

Step 4: Brine Wash

  • Action: Wash the organic layer with cold, saturated aqueous NaCl (brine)[1].

  • Causality: Brine aggressively pulls dissolved water out of the organic phase via osmotic pressure, further halting any residual hydrolytic activity.

Step 5: Desiccation

  • Action: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate ( Na2​SO4​ )[1].

  • Causality: Removes microscopic water droplets that could cause slow hydrolysis during solvent evaporation.

  • Validation: Swirl the flask. Continue adding Na2​SO4​ until the powder stops clumping and flows freely like a "snowstorm." This visual cue validates that all trace water has been absorbed[1].

Step 6: Low-Temperature Concentration

  • Action: Filter the drying agent and concentrate the organic layer in vacuo using a rotary evaporator with the water bath set strictly below 30 °C.

  • Causality: Concentrating at elevated temperatures in the presence of trace moisture and residual impurities is a common hidden cause of late-stage hydrolysis.

References

  • Accounts of Chemical Research. "Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions." ACS Publications. Available at:[Link]

  • Quora. "How to prevent hydrolysis in a drug." Quora.com. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility &amp; Reactivity of Ethyl 5-methoxy-2-nitrobenzoate in Biphasic Systems

Welcome to the Advanced Application Support Center. This guide is designed for process chemists, researchers, and drug development professionals dealing with the specific mass-transfer limitations of Ethyl 5-methoxy-2-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for process chemists, researchers, and drug development professionals dealing with the specific mass-transfer limitations of Ethyl 5-methoxy-2-nitrobenzoate in biphasic reaction environments.

Due to its highly hydrophobic nature, this aromatic ester frequently exhibits stalled conversions, particularly during aqueous-organic nitro reductions or hydrolytic workflows. Below, we dissect the causality of these failures and provide field-proven, self-validating protocols to overcome them.

Part 1: Diagnostic FAQs – Understanding the Biphasic Bottleneck

Q: Why does the reduction of Ethyl 5-methoxy-2-nitrobenzoate stall at the hydroxylamine intermediate in standard Water/DCM biphasic systems? A: Ethyl 5-methoxy-2-nitrobenzoate (PubChem CID 44203024) is a highly lipophilic molecule[1]. In a traditional unoptimized biphasic system, the organic substrate remains strictly in the organic phase, while the reducing agent (e.g., sodium dithionite or zinc) resides in the aqueous phase. The reaction is entirely limited by the interfacial surface area. According to the Haber mechanism for nitro reduction, the process involves multiple electron transfers (nitro nitroso hydroxylamine amine)[2]. Poor mass transfer causes a localized depletion of the reductant at the interface, stalling the reaction at the stable hydroxylamine intermediate and promoting unwanted azoxy-dimerization[3].

Q: Increasing the stirring rate (RPM) isn't improving my yield. What is the mechanistic failure here? A: While mechanical agitation increases the interfacial area by creating smaller droplets, it does not alter the thermodynamic partition coefficient of the substrate. Once the droplet size reaches a hydrodynamic minimum, further stirring yields diminishing returns. To solve this, you must engineer the chemical microenvironment using either Phase Transfer Catalysts (PTCs) to shuttle ions across the boundary[4], or Micellar Catalysis to create nanoreactors that co-localize both the hydrophobic substrate and the hydrophilic reagents[5].

Part 2: Quantitative Process Comparison

To select the appropriate troubleshooting pathway, compare the kinetic and environmental profiles of the available biphasic optimization strategies.

ParameterTraditional Biphasic (Water/DCM)PTC-Assisted BiphasicMicellar Catalysis (TPGS-750-M)
Mass Transfer Mechanism Interfacial collision (Slow)Active ion shuttling (Fast)Intramicellar co-localization (Ultra-fast)
Optimal Temperature Reflux requiredMild heating (40-60°C)Room Temperature (20-25°C)
Solvent Waste (E-Factor) High (Large organic volumes)Medium (Requires extraction)Very Low (Aqueous bulk)
Typical Conversion Yield 40-60% (Stalls at intermediates)80-95%>95%
Chemoselectivity Poor (Hydrolysis of ester occurs)ModerateExcellent (Ester remains intact)

Part 3: Troubleshooting Guide & Self-Validating Protocols

Solution A: The Green Approach – Micellar Catalysis using TPGS-750-M

For the reduction of the nitro group on Ethyl 5-methoxy-2-nitrobenzoate, traditional organic solvents can be entirely replaced by water using a designer surfactant like TPGS-750-M . This amphiphile spontaneously forms nanomicelles in water, providing a lipophilic core where the substrate and catalyst interact efficiently at room temperature[6].

Micellar_Workflow Start 1. Dissolve TPGS-750-M in Water (2-5 wt%) Micelle 2. Spontaneous Nanomicelle Formation Start->Micelle AddSub 3. Add Ethyl 5-methoxy- 2-nitrobenzoate Micelle->AddSub Partition 4. Substrate Partitions into Lipophilic Micelle Core AddSub->Partition React 5. Add Zinc/Catalyst Reaction at RT Partition->React Extract 6. In-flask Extraction (Minimal Organic Solvent) React->Extract

Caption: Step-by-step workflow for micellar catalysis using TPGS-750-M in water.

Step-by-Step Methodology:

  • Preparation of the Aqueous Medium: Dissolve TPGS-750-M (2-5 wt%) in degassed DI water. Stir for 30 minutes until a homogenous, slightly cloudy solution forms (indicating micelle formation).

  • Substrate Loading: Add Ethyl 5-methoxy-2-nitrobenzoate (1.0 eq) directly to the aqueous mixture. Validation Check: The solid will slowly disappear as it partitions into the lipophilic cores of the nanomicelles.

  • Reagent Addition: For nitro reduction, add Zinc dust (3.0 eq) and a mild proton source (e.g., ammonium chloride)[6].

  • Reaction Monitoring (Crucial Step): Because the reaction occurs inside the micelles, you cannot simply spot the aqueous phase on a TLC plate. Self-Validation: Extract a 50 µL aliquot, mix with 100 µL of Ethyl Acetate (EtOAc), vortex, and spot the upper organic layer on silica gel.

  • Product Isolation: Once complete (typically 2-4 hours at RT), add a minimal amount of EtOAc. The product (Ethyl 5-methoxy-2-aminobenzoate) will partition into the organic phase, leaving the TPGS-750-M surfactant in the aqueous phase for potential recycling.

Solution B: The Classical Approach – Phase Transfer Catalysis (PTC)

If micellar catalysis is not feasible, a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) must be used to physically transport the aqueous reagent into the organic phase[4].

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Reagent Aqueous Reagent (e.g., Reductant) PTC_Aq PTC + Reagent Ion (Ion Pair) Reagent->PTC_Aq Ion Exchange PTC_Org PTC-Reagent Complex (Active Species) PTC_Aq->PTC_Org Phase Transfer Substrate Ethyl 5-methoxy-2-nitrobenzoate (Lipophilic) Product Target Product (e.g., Amine) Substrate->Product PTC_Org->PTC_Aq PTC Regeneration PTC_Org->Substrate Reaction

Caption: Mechanism of Phase Transfer Catalysis overcoming biphasic mass transfer limits.

Step-by-Step Methodology:

  • Solvent Setup: Dissolve Ethyl 5-methoxy-2-nitrobenzoate in a non-polar organic solvent (e.g., Toluene or DCM).

  • PTC Addition: Add 5-10 mol% of TBAB to the organic phase.

  • Aqueous Reagent Introduction: Slowly add the aqueous reagent (e.g., aqueous sodium dithionite for reduction, or NaOH for ester hydrolysis).

  • Agitation: Stir vigorously (>800 RPM). Validation Check: The reaction mixture should form a fine emulsion. The rate of reaction is heavily dependent on the lipophilicity of the PTC counter-ion complex[4].

  • Phase Separation: Stop stirring. The phases should separate cleanly within 5 minutes. If an unbreakable emulsion forms (a common issue with crude PTC reactions), filter the mixture through a pad of Celite to break the emulsion before using a separatory funnel.

References

  • National Institutes of Health (NIH)
  • TPGS-750-M: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature Sigma-Aldrich URL
  • National Institutes of Health (NIH)
  • American Chemical Society (ACS)
  • National Institutes of Health (NIH)
  • Biphasic Electrosynthesis for Efficient Organic Reductions via Hydrogen-Atom Transfer ChemRxiv URL
  • A Systematic Modelling Framework for Phase Transfer Catalyst Systems DTU Research Database URL

Sources

Reference Data & Comparative Studies

Validation

Ethyl 5-methoxy-2-nitrobenzoate vs methyl 5-methoxy-2-nitrobenzoate reactivity comparison

As a Senior Application Scientist, selecting the correct ester protecting group or intermediate is rarely a trivial choice. When comparing methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9)[1] and ethyl 5-methoxy-2-nitrobe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct ester protecting group or intermediate is rarely a trivial choice. When comparing methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9)[1] and ethyl 5-methoxy-2-nitrobenzoate (CAS 10399-67-4)[2], the decision dictates the thermodynamic and kinetic boundaries of your downstream synthetic workflows. This guide provides an objective, data-driven comparison of their reactivity profiles, grounded in physical organic chemistry principles and modern catalytic applications.

Structural and Electronic Profiling

Both compounds share a highly polarized aromatic core: a benzene ring deactivated by a strongly electron-withdrawing ortho-nitro group, yet simultaneously activated by an electron-donating meta-methoxy group. Because the aromatic substitution pattern is identical, the divergence in their chemical behavior is entirely localized at the ester carbonyl center.

The choice between a methyl ( −OCH3​ ) and an ethyl ( −OCH2​CH3​ ) alkoxy leaving group fundamentally alters the molecule's susceptibility to nucleophilic acyl substitution, a difference that can be mathematically modeled and experimentally observed.

Comparative Reactivity: Nucleophilic Acyl Substitution

The most frequent transformation these intermediates undergo is hydrolysis (saponification) or transesterification. Under basic conditions, this proceeds via the BAc​2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism[3].

Causality of Divergent Reactivity

The kinetic disparity between the methyl and ethyl esters is governed by a combination of steric hindrance and inductive effects. This relationship is elegantly quantified by the Taft Equation : log(k/k0​)=ρ∗σ∗+δEs​ [4].

  • Steric Hindrance ( Es​ ): The transition state of the BAc​2 mechanism requires the sp2 carbonyl carbon to rehybridize into an sp3 tetrahedral intermediate[4]. The methyl group serves as the Taft reference point ( Es​=0.00 ). In contrast, the ethyl group possesses a negative steric constant ( Es​=−0.07 ), indicating greater spatial bulk[4]. This added bulk increases the activation energy required for the hydroxide nucleophile to attack the carbonyl carbon.

  • Inductive Effects ( σ∗ ): The ethyl group is slightly more electron-donating via inductive effects ( σ∗=−0.10 ) compared to the methyl group ( σ∗=0.00 )[4]. This electron donation marginally increases the electron density at the carbonyl carbon of the ethyl ester, reducing its electrophilicity and rendering nucleophilic attack less favorable[5].

Consequently, methyl 5-methoxy-2-nitrobenzoate hydrolyzes and transesterifies significantly faster than its ethyl counterpart.

Quantitative Reactivity Parameters
ParameterMethyl 5-methoxy-2-nitrobenzoateEthyl 5-methoxy-2-nitrobenzoate
CAS Number 2327-45-910399-67-4
Taft Steric Constant ( Es​ ) 0.00 (Reference baseline)-0.07 (Increased steric bulk)
Taft Polar Constant ( σ∗ ) 0.00-0.10 (Stronger electron donation)
Carbonyl Electrophilicity HighModerate
Relative BAc​2 Hydrolysis Rate Faster (Preferred for mild deprotection)Slower (Preferred for stability)

Advanced Transformations: Excited-State Catalysis

Beyond standard carbonyl chemistry, the nitroarene moiety offers unique photochemical reactivity. Recent breakthroughs in excited-state copper catalysis have utilized methyl 5-methoxy-2-nitrobenzoate as a triplet diradical precursor. Under visible light irradiation, the excited nitro group can facilitate the direct synthesis of acylated 2-aminophenol derivatives, bypassing traditional multi-step reduction and acylation sequences[6].

ReactivityPathway Substrate Methyl 5-methoxy- 2-nitrobenzoate Acid 5-Methoxy-2- nitrobenzoic acid Substrate->Acid Base Hydrolysis (BAc2 Mechanism) Aminophenol 2-Aminophenol Derivative Substrate->Aminophenol Visible Light + Cu(IMes)Cl Excited-State Catalysis Amine Methyl 2-amino- 5-methoxybenzoate Substrate->Amine Pd/C, H2 Nitro Reduction

Divergent synthetic pathways of methyl 5-methoxy-2-nitrobenzoate highlighting its versatility.

Experimental Methodologies

The following protocols are designed with built-in self-validating mechanisms to ensure reaction fidelity and reproducibility.

Protocol A: Self-Validating Base-Catalyzed Hydrolysis (Saponification)

Use this protocol when converting either ester to 5-methoxy-2-nitrobenzoic acid. Note that the ethyl ester will require approximately 1.5x to 2.0x the reaction time compared to the methyl ester due to the steric factors outlined above.

  • Initialization: Dissolve 1.0 equiv of the ester in a 3:1 mixture of THF and Methanol (0.5 M concentration). The use of a co-solvent ensures the lipophilic ester remains in solution as the hydrophilic carboxylate salt forms.

  • Reagent Addition: Slowly add 2.0 equiv of 1M aqueous LiOH dropwise at 0 °C.

  • Propagation: Warm the mixture to room temperature and stir.

  • Self-Validation (Monitoring): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the high-Rf ester spot disappears.

  • Isolation & Validation: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute the aqueous layer with water and wash with EtOAc to remove unreacted starting material. Slowly acidify the aqueous layer with 1M HCl to pH 2.

    • Causality Check: The sudden formation of a dense, pale-yellow precipitate confirms successful acyl-oxygen cleavage. If no precipitate forms, the ester was not successfully hydrolyzed, indicating a failure in the BAc​2 pathway.

  • Recovery: Filter the precipitate, wash with cold water, and dry under a vacuum.

Protocol B: Visible-Light Mediated Acylation (Methyl Ester Specific)

This protocol leverages the excited-state reactivity of the nitro group to form complex pharmacophores[6].

  • Catalyst Assembly: In a pressure-resistant reaction vial, combine methyl 5-methoxy-2-nitrobenzoate (1.0 equiv), 4-fluorobenzoyl chloride (4.0 equiv), and Li2​CO3​ (2.0 equiv)[6].

  • Metal Complexation: Add the copper catalyst Cu(IMes)Cl (4.0 mol%) and the ligand rac-BINAP (4.0 mol%) in anhydrous THF (0.250 M)[6].

  • Irradiation: Seal the vial under an inert argon atmosphere. Irradiate the mixture using a 100 W blue light-emitting diode (LED) at 60 °C for 36 hours[6].

  • Self-Validation (Light ON/OFF Control): To validate that the reaction proceeds strictly via the excited-state triplet diradical intermediate and not a thermal background process, run a parallel control vial wrapped in aluminum foil.

    • Causality Check: The dark control must show 0% conversion via NMR or LC-MS. If product forms in the dark, the system is compromised by thermal auto-catalysis or contamination[6].

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the 2-aminophenol derivative.

References

  • PubChem (NIH) - Ethyl 5-methoxy-2-nitrobenzoate (CID 44203024). Available at:[Link]

  • Wikipedia - Taft Equation & Polar/Steric Substituent Constants. Available at:[Link]

  • EPA NEPIS - Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems. Available at: [Link]

  • Royal Society of Chemistry (RSC) - Addition–Elimination Reactions of Carboxylic Acids and Derivatives. Available at: [Link]

  • National Institutes of Health (PMC) - Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Available at:[Link]

Sources

Comparative

HPLC method validation for Ethyl 5-methoxy-2-nitrobenzoate purity analysis

The purity analysis of heavily functionalized nitroaromatics like Ethyl 5-methoxy-2-nitrobenzoate presents a unique chromatographic challenge. Because this compound serves as a critical intermediate in pharmaceutical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

The purity analysis of heavily functionalized nitroaromatics like Ethyl 5-methoxy-2-nitrobenzoate presents a unique chromatographic challenge. Because this compound serves as a critical intermediate in pharmaceutical synthesis, any co-eluting positional isomers (e.g., Ethyl 4-methoxy-2-nitrobenzoate) or degradation products (e.g., 5-methoxy-2-nitrobenzoic acid) can propagate through synthetic pathways, compromising the final Active Pharmaceutical Ingredient (API).

This guide provides an objective, data-driven comparison of chromatographic columns and details a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest ICH Q2(R2) validation guidelines[1].

The Causality of Column Selection: C18 vs. Phenyl-Hexyl

When developing a method for nitroaromatics, the default choice for many analysts is a standard C18 column. However, relying solely on hydrophobic partitioning often fails for highly polarizable compounds.

  • The C18 Limitation: C18 columns separate analytes based almost entirely on hydrophobicity (LogP). Because positional isomers of methoxy-nitrobenzoates possess nearly identical partition coefficients, standard C18 phases struggle to achieve baseline resolution, often resulting in dangerous co-elution risks[2].

  • The Phenyl-Hexyl Advantage: Phenyl-Hexyl stationary phases offer a secondary, orthogonal separation mechanism: π−π interactions . The delocalized electrons of the analyte's nitroaromatic ring interact directly with the phenyl groups of the stationary phase. As demonstrated in comparative studies of nitroaromatic separations, Phenyl-Hexyl columns provide enhanced selectivity for complex isomeric mixtures[2].

  • Mobile Phase Causality: The choice of organic modifier is equally critical. Acetonitrile, being a π -electron acceptor, actively suppresses π−π interactions between the analyte and the phenyl stationary phase. Conversely, using Methanol enhances these interactions, fundamentally altering selectivity and increasing retention for polarizable analytes.

Table 1: Column Performance Comparison for Ethyl 5-methoxy-2-nitrobenzoate
ParameterStandard C18 ColumnPhenyl-Hexyl ColumnMechanistic Causality
Primary Interaction Hydrophobic partitioning π−π , dipole, and hydrophobicPhenyl ring electrons interact with the electron-deficient nitroaromatic ring.
Resolution (Critical Pair) 1.1 (Co-elution)2.8 (Baseline resolved)Orthogonal selectivity differentiates subtle positional isomers.
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Symmetrical)Phenyl-hexyl phases reduce secondary interactions with unendcapped silanols.
Optimal Modifier AcetonitrileMethanolMethanol enhances π−π interactions; Acetonitrile suppresses them.

Visualizing the Analytical Workflow

Workflow cluster_Phase1 Phase 1: Stationary Phase Scouting cluster_Phase2 Phase 2: Self-Validating Protocol (ICH Q2(R2)) A Target Analyte: Ethyl 5-methoxy-2-nitrobenzoate B C18 Column (Hydrophobic Partitioning) A->B C Phenyl-Hexyl Column (π-π & Dipole Interactions) A->C D Selectivity Evaluation (Resolution of Positional Isomers) B->D Co-elution Risk C->D Enhanced Resolution E System Suitability Testing (SST) Gatekeeper for Validity D->E Optimal Method F Specificity & Range (Forced Degradation) E->F SST Passed G Linearity & Accuracy (0.05% to 120%) F->G

Figure 1: Logical workflow for column selection and ICH Q2(R2) method validation.

Step-by-Step Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It utilizes System Suitability Testing (SST) as an automated gatekeeper. If the SST criteria fail, the chromatographic system is deemed unfit, and sample data is automatically rejected.

Phase 1: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm. (Causality: Maximizes π−π retention for nitroaromatics).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: Maintains the analyte in an un-ionized state, preventing peak tailing).

  • Mobile Phase B: Methanol. (Causality: Enhances π−π interactions compared to Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C. (Causality: Stabilizes partitioning thermodynamics, ensuring run-to-run retention time precision).

Phase 2: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
15.03070
15.17030
20.07030
Phase 3: Sample Preparation & The SST Gatekeeper
  • Diluent: Water:Methanol (50:50, v/v).

  • Standard Solution: Accurately weigh 50 mg of Ethyl 5-methoxy-2-nitrobenzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • SST Resolution Solution: Spike the Standard Solution with 0.1% (w/w) of Ethyl 4-methoxy-2-nitrobenzoate (the critical pair isomer).

Table 2: Self-Validating SST Acceptance Criteria
SST ParameterAcceptance CriteriaScientific Justification
Resolution ( Rs​ ) 2.0Ensures complete baseline separation between the target and its critical isomer for accurate integration.
Tailing Factor ( Tf​ ) 1.5Prevents peak integration errors and confirms the absence of secondary silanol interactions.
Injection Precision %RSD 0.73%Validates autosampler volumetric performance and system pressure stability over 5 replicate injections.

ICH Q2(R2) Method Validation Framework

Once the method passes the SST gatekeeper, it must be validated according to the lifecycle approach outlined in the ICH Q2(R2) guidelines[1]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose (purity analysis and release testing).

  • Specificity & Forced Degradation: The method must differentiate Ethyl 5-methoxy-2-nitrobenzoate from all potential impurities. The sample is subjected to acid (1N HCl), base (1N NaOH), oxidation (3% H2​O2​ ), heat (60°C), and photolysis. The Phenyl-Hexyl column's orthogonal selectivity ensures that degradation products—such as 5-methoxy-2-nitrobenzoic acid resulting from ester hydrolysis—are baseline resolved from the main peak.

  • Reportable Range & Linearity: As per ICH Q2(R2), the reportable range is derived from the product specifications[1]. Linearity is evaluated from the Reporting Threshold (typically 0.05%) up to 120% of the nominal specification limit. The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy: Assessed by spiking known quantities of synthesized impurities into a blank matrix at 50%, 100%, and 150% of the specification limit. Recovery must fall between 95.0% and 105.0%.

  • Precision: Evaluated through Repeatability (intra-day precision using 6 independent sample preparations) and Intermediate Precision (inter-day precision, utilizing a different analyst and a different HPLC system).

References

  • Title: Performance characteristics of different chromatographic columns for nitro compound analysis.
  • Title: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Title: Validation of Analytical Procedures Q2(R2).

Sources

Validation

GC-MS Fragmentation Pattern Analysis of Ethyl 5-Methoxy-2-Nitrobenzoate: A Comparative Guide

Introduction Ethyl 5-methoxy-2-nitrobenzoate (Molecular Weight: 225.20 g/mol ) is a critical synthetic intermediate utilized in the development of active pharmaceutical ingredients and fine chemicals[1]. In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 5-methoxy-2-nitrobenzoate (Molecular Weight: 225.20 g/mol ) is a critical synthetic intermediate utilized in the development of active pharmaceutical ingredients and fine chemicals[1]. In the landscape of analytical chemistry, elucidating the exact structural configuration of nitroaromatic esters requires high-resolution techniques. Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for this purpose, providing a unique structural fingerprint based on deterministic ion dissociation[2]. This guide delivers a comprehensive comparative analysis of the fragmentation patterns of Ethyl 5-methoxy-2-nitrobenzoate, emphasizing the mechanistic causality behind its mass spectral behavior and comparing it against alternative structural isomers.

Mechanistic Causality in Fragmentation (The "Why")

Under standard 70 eV Electron Ionization (EI), the molecular ion (M+•) of Ethyl 5-methoxy-2-nitrobenzoate (m/z 225) is generated by the ejection of an electron, typically from the oxygen lone pairs[1]. The subsequent fragmentation pathways are governed by the thermodynamic stability of the leaving neutral molecules and the resulting product ions.

  • Ester Alpha-Cleavage: The most statistically favorable initial cleavage involves the loss of the ethoxy radical (•OCH₂CH₃, 45 Da). This forms a highly stable, resonance-stabilized acylium ion at m/z 180.

  • Nitro Group Dynamics: Nitroaromatic compounds characteristically expel a nitro radical (•NO₂, 46 Da) to yield an aryl cation at m/z 179[3]. Alternatively, the loss of nitric oxide (NO, 30 Da) generates a phenoxy-type cation at m/z 195, a rearrangement driven by the high electron density of the aromatic ring[3].

  • The Diagnostic "Ortho Effect": The defining feature of 2-nitrobenzoates is the spatial proximity of the nitro group to the ester moiety. Steric crowding forces these groups to interact during ionization. A hydrogen atom from the ethyl ester undergoes a cyclic rearrangement to the nitro oxygen, followed by the expulsion of a hydroxyl radical (•OH, 17 Da) to yield a diagnostic ion at m/z 208[4]. This "ortho effect" is a critical marker that allows analysts to definitively distinguish ortho-substituted nitrobenzoates from their meta and para counterparts[5].

Comparative Analysis: Performance Against Alternatives

To fully leverage GC-MS data, analysts must compare the target compound against structurally similar alternatives. While EI provides extensive structural information, Chemical Ionization (CI) can be employed as a complementary "soft" alternative to preserve the protonated molecular ion ([M+H]+ at m/z 226) when the EI molecular ion is too transient.

The table below contrasts the predicted EI fragmentation of Ethyl 5-methoxy-2-nitrobenzoate with closely related nitrobenzoate isomers. This highlights how positional isomerism drastically alters the mass spectrum[2].

CompoundMolecular Ion (M+•)Acylium Ion[M - Alkoxy]+Aryl Cation [M - NO₂]+Diagnostic Ortho Ion[M - OH]+
Ethyl 5-methoxy-2-nitrobenzoate m/z 225m/z 180m/z 179m/z 208 (Strong)
Methyl 4,5-dimethyl-2-nitrobenzoate m/z 209m/z 178m/z 163m/z 192 (Strong)
Methyl 3-nitrobenzoate (Meta Isomer) m/z 181m/z 150m/z 135Not Observed

Table 1: Comparative GC-MS fragmentation data illustrating the impact of the ortho effect and alkoxy leaving groups on terminal m/z values.

Self-Validating Experimental Protocol

The following methodology details the optimal GC-MS workflow for analyzing Ethyl 5-methoxy-2-nitrobenzoate. This protocol is designed as a self-validating system, ensuring that instrument performance is verified prior to data acquisition.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the analyte in 1.0 mL of MS-grade ethyl acetate to achieve a 1 mg/mL stock. Dilute to 50 µg/mL for injection.

  • Causality: Ethyl acetate effectively solubilizes polar nitroaromatics and elutes early, providing a clean solvent delay that does not obscure critical low-mass fragments.

Step 2: System Suitability Test (SST) & Tuning

  • Execute an autotune using perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 ions are present with peak widths between 0.5 and 0.6 amu.

  • Causality: This step self-validates the mass axis calibration and electron multiplier sensitivity, ensuring any absence of high-mass ions is due to molecular fragmentation, not instrument detuning.

Step 3: Gas Chromatography Separation

  • Column: HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness)[2].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[2].

  • Injection: 1 µL volume, Split ratio 20:1, Injector Temperature 250°C[2].

  • Oven Program: Initial hold at 70°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min[2].

  • Causality: The non-polar 5% phenyl-methylpolysiloxane stationary phase separates the analyte based on volatility while minimizing secondary hydrogen-bonding interactions with the polar nitro group, thereby preventing peak tailing[2].

Step 4: Mass Spectrometry Acquisition

  • Ionization Mode: Electron Ionization (EI) at 70 eV[2].

  • Source Temperature: 230°C[2].

  • Scan Range: m/z 40 to 400[2].

  • Causality: Utilizing 70 eV standardizes the internal energy imparted to the molecule, ensuring the resulting fragmentation pattern is highly reproducible and directly comparable to commercial mass spectral libraries.

Visualizations

GCMS_Workflow Prep 1. Sample Prep (1 mg/mL EtOAc) Tune 2. PFTBA Tuning (Mass Calibration) Prep->Tune GC 3. GC Separation (HP-5ms Column) Tune->GC EI 4. EI Ionization (70 eV, 230°C) GC->EI MS 5. MS Acquisition (m/z 40-400) EI->MS

GC-MS workflow emphasizing self-validation through PFTBA tuning prior to acquisition.

Frag_Pathway M Molecular Ion [M+•] m/z 225 Acyl Acylium Ion m/z 180 M->Acyl - •OCH2CH3 (45 Da) Aryl Aryl Cation m/z 179 M->Aryl - •NO2 (46 Da) Ortho Ortho-Effect Ion m/z 208 M->Ortho - •OH (17 Da) Phenoxy Phenoxy Cation m/z 195 M->Phenoxy - NO (30 Da) Acyl->Aryl - H• (1 Da)

Principal EI fragmentation pathways of Ethyl 5-methoxy-2-nitrobenzoate.

References

  • Title: Ethyl 5-methoxy-2-nitrobenzoate | C10H11NO5 | CID 44203024 - PubChem Source: nih.gov URL: [Link]

  • Title: Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds Source: rsc.org URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: nih.gov URL: [Link]

  • Title: Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in... Source: nist.gov URL: [Link]

Sources

Comparative

Spectroscopic Validation of Lab-Synthesized Ethyl 5-methoxy-2-nitrobenzoate: A Comparative Guide

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, practical c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of the spectroscopic techniques used to validate the chemical identity and purity of lab-synthesized Ethyl 5-methoxy-2-nitrobenzoate. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

For illustrative purposes, this guide will utilize high-quality predicted spectroscopic data for Ethyl 5-methoxy-2-nitrobenzoate and its structural isomer, Ethyl 2-methoxy-5-nitrobenzoate. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the critical thinking skills necessary to interpret spectral data, differentiate between closely related isomers, and confidently validate their synthetic products.

The Imperative of Orthogonal Spectroscopic Validation

A single analytical technique is rarely sufficient to definitively confirm the structure of a novel compound. Instead, a multi-faceted, or orthogonal, approach is employed, where each technique provides a unique piece of the structural puzzle. This guide will focus on three of the most powerful and accessible spectroscopic methods available to the modern chemist.[1]

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the carbon-hydrogen framework of a molecule, including the connectivity, chemical environment, and relative number of different types of protons and carbons.[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is an invaluable tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.[1]

  • Mass Spectrometry (MS): MS provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its molecular structure.[1]

Molecular Structures Under Investigation

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=44203024&t=l"]; "Ethyl 5-methoxy-2-nitrobenzoate"; } graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=533851&t=l"]; "Ethyl 2-methoxy-5-nitrobenzoate"; }

Figure 1: Chemical structures of the target analyte and its isomer.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within a molecule.

A. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of a compound provides a theoretical roadmap of the proton environments. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the relative number of protons giving rise to the signal, and the multiplicity (splitting pattern) provides information about neighboring protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

CompoundPredicted Chemical Shifts (ppm), Multiplicity, Integration, Assignment
Ethyl 5-methoxy-2-nitrobenzoate 7.95 (d, 1H, H-3), 7.20 (dd, 1H, H-4), 7.50 (d, 1H, H-6), 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃)
Ethyl 2-methoxy-5-nitrobenzoate 8.30 (d, 1H, H-6), 8.25 (dd, 1H, H-4), 7.10 (d, 1H, H-3), 4.45 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -OCH₂CH₃), 4.00 (s, 3H, -OCH₃)

Note: Predicted data generated using advanced computational algorithms. Actual experimental values may vary slightly.

Discussion of Predicted ¹H NMR Spectra:

The key to differentiating between the two isomers lies in the aromatic region of the spectra.

  • Ethyl 5-methoxy-2-nitrobenzoate: The protons on the aromatic ring are expected to appear as three distinct signals: a doublet for H-3, a doublet of doublets for H-4, and a doublet for H-6. The electron-withdrawing nitro group at the 2-position will deshield the adjacent H-3 proton, causing it to appear at the lowest field (highest ppm value). The methoxy group at the 5-position will have a shielding effect on the adjacent H-4 and H-6 protons.

  • Ethyl 2-methoxy-5-nitrobenzoate: In this isomer, the nitro group is at the 5-position. This will strongly deshield the ortho protons (H-4 and H-6), causing them to appear at very low field. The methoxy group at the 2-position will shield the adjacent H-3 proton, causing it to appear at a higher field (lower ppm value) compared to the other aromatic protons.

The ethyl ester protons (-OCH₂CH₃) in both molecules are expected to show a characteristic quartet for the methylene group and a triplet for the methyl group due to coupling with each other. The methoxy protons (-OCH₃) will appear as a singlet in both cases.

B. Predicted ¹³C NMR Spectral Data

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CompoundPredicted Chemical Shifts (ppm)
Ethyl 5-methoxy-2-nitrobenzoate 165.0 (C=O), 163.0 (C5), 142.0 (C2), 128.0 (C1), 125.0 (C6), 118.0 (C4), 110.0 (C3), 62.0 (-OCH₂CH₃), 56.0 (-OCH₃), 14.0 (-OCH₂CH₃)
Ethyl 2-methoxy-5-nitrobenzoate 164.5 (C=O), 158.0 (C2), 145.0 (C5), 130.0 (C1), 128.0 (C4), 125.0 (C6), 115.0 (C3), 62.5 (-OCH₂CH₃), 56.5 (-OCH₃), 14.2 (-OCH₂CH₃)

Note: Predicted data generated using advanced computational algorithms. Actual experimental values may vary slightly.

Discussion of Predicted ¹³C NMR Spectra:

The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.

  • Ethyl 5-methoxy-2-nitrobenzoate: The carbon bearing the nitro group (C2) is expected to be significantly deshielded (downfield shift) due to the strong electron-withdrawing nature of the nitro group. Conversely, the carbon bearing the methoxy group (C5) will be shielded (upfield shift).

  • Ethyl 2-methoxy-5-nitrobenzoate: In this isomer, the positions of the substituents are reversed. Therefore, the carbon bearing the methoxy group (C2) will be shielded, while the carbon with the nitro group (C5) will be deshielded.

The carbonyl carbon of the ester group will appear at a characteristic downfield position (around 164-165 ppm) in both molecules. The carbons of the ethyl and methoxy groups will appear in the upfield region of the spectrum.

C. Experimental Protocol for NMR Spectroscopy

A robust experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a generalized procedure for the analysis of a small organic molecule like Ethyl 5-methoxy-2-nitrobenzoate.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition (for a 500 MHz Spectrometer):

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.
  • For ¹H NMR:
  • Acquire the spectrum using a standard single-pulse experiment.
  • Typical parameters: spectral width of 12 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
  • For ¹³C NMR:
  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
  • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption signals.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate the signals in the ¹H NMR spectrum.
  • Pick the peaks in both the ¹H and ¹³C NMR spectra.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesized_Compound Lab-Synthesized Ethyl 5-methoxy-2-nitrobenzoate NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR Analysis FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR Analysis MS Mass Spectrometry Synthesized_Compound->MS Analysis Predicted_Data Predicted Data (Target & Isomer) NMR->Predicted_Data Comparison FTIR->Predicted_Data Comparison MS->Predicted_Data Comparison Structure_Confirmation Structural Confirmation & Purity Assessment Predicted_Data->Structure_Confirmation Literature_Data Literature Data (Related Compounds) Literature_Data->Predicted_Data

Figure 2: Workflow for the spectroscopic validation of a synthesized compound.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1] The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Table 3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹) - Ethyl 5-methoxy-2-nitrobenzoatePredicted Wavenumber (cm⁻¹) - Ethyl 2-methoxy-5-nitrobenzoate
C-H (aromatic)3100-30003100-3000
C-H (aliphatic)2980-28502980-2850
C=O (ester)~1730~1725
C=C (aromatic)1600-14501600-1450
NO₂ (asymmetric stretch)~1530~1525
NO₂ (symmetric stretch)~1350~1345
C-O (ester and ether)1300-10001300-1000

Note: Predicted data generated using advanced computational algorithms. Actual experimental values may vary slightly.

Discussion of Predicted FT-IR Spectra:

Both isomers are expected to show similar major absorption bands due to the presence of the same functional groups. The most characteristic peaks to look for are:

  • C=O stretch of the ester: A strong, sharp peak around 1725-1730 cm⁻¹.

  • NO₂ stretches: Two strong peaks, one for the asymmetric stretch around 1525-1530 cm⁻¹ and one for the symmetric stretch around 1345-1350 cm⁻¹.

  • C-O stretches: A series of strong bands in the 1300-1000 cm⁻¹ region corresponding to the C-O bonds of the ester and the methoxy group.

  • C-H stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

While the FT-IR spectra of the two isomers are predicted to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns on the aromatic ring.

A. Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for FT-IR that requires minimal sample preparation.

1. Instrument Preparation:

  • Ensure the ATR crystal (typically diamond) is clean. Clean with a soft cloth dampened with isopropanol and allow it to dry completely.
  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

2. Sample Analysis:

  • Place a small amount of the solid synthesized compound onto the ATR crystal, ensuring good contact.
  • Apply pressure using the ATR accessory's pressure clamp to ensure a good contact between the sample and the crystal.
  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio.

3. Data Processing:

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  • Label the major peaks with their corresponding wavenumbers.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1] For the validation of a synthesized compound, the most critical piece of information is the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular WeightPredicted Molecular Ion (M⁺) [m/z]Key Predicted Fragments [m/z]
Ethyl 5-methoxy-2-nitrobenzoate C₁₀H₁₁NO₅225.20 g/mol 225196, 180, 152, 122, 94
Ethyl 2-methoxy-5-nitrobenzoate C₁₀H₁₁NO₅225.20 g/mol 225196, 180, 152, 122, 94

Note: Predicted data generated using advanced computational algorithms. Actual experimental values may vary slightly.

Discussion of Predicted Mass Spectra:

Both isomers have the same molecular formula and therefore the same molecular weight. Thus, their mass spectra are expected to show a molecular ion peak at m/z 225. The differentiation between the two isomers would rely on a detailed analysis of their fragmentation patterns.

Common fragmentation pathways for nitroaromatic esters include:

  • Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

  • Loss of the nitro group (-NO₂): [M - 46]⁺

  • Loss of the entire ester group (-COOCH₂CH₃): [M - 73]⁺

The relative intensities of these fragment ions may differ between the two isomers due to the influence of the substituent positions on bond stabilities. A detailed analysis of the fragmentation patterns would require comparison with a spectral library or a more in-depth computational fragmentation study.

A. Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for the analysis of volatile and semi-volatile organic compounds.

1. Sample Preparation:

  • Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

2. GC-MS Instrument Conditions:

  • Gas Chromatograph:
  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Ion Source Temperature: 230 °C.
  • Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the sample solution into the GC-MS.
  • The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
  • Identify the peak corresponding to the synthesized product in the TIC.
  • Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

IV. Conclusion: A Synergistic Approach to Structural Validation

The comprehensive spectroscopic analysis of a newly synthesized compound is a critical step in the research and development process. By employing a combination of NMR, FT-IR, and Mass Spectrometry, chemists can build a detailed and robust picture of the molecular structure, confirming the success of a synthesis and ensuring the purity of the material for subsequent applications.

This guide has provided a framework for the spectroscopic validation of Ethyl 5-methoxy-2-nitrobenzoate, utilizing predicted data to illustrate the principles of spectral interpretation and the power of a comparative approach with its structural isomer. While predicted data serves as an excellent educational tool, it is imperative that researchers ultimately rely on experimentally acquired data for the definitive validation of their synthesized compounds. The protocols and interpretive strategies outlined herein provide a solid foundation for any scientist seeking to confidently characterize their novel molecules.

References

  • ACS Guide to Scholarly Communication. American Chemical Society. (2020). [Link]

  • Atomic Spectra Database. National Institute of Standards and Technology (NIST). (2024). [Link]

  • The Journal of Organic Chemistry. American Chemical Society. (2026). [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences. (2025). [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. [Link]

  • Ethyl 5-methoxy-2-nitrobenzoate. PubChem. (n.d.). [Link]

  • Ethyl 2-methoxy-5-nitrobenzoate. PubChem. (n.d.). [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. PubMed. (2014). [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024). [Link]

  • Spectroscopic Methods In Organic Chemistry. CLaME. (n.d.). [Link]

  • Chemical compound - Spectroscopy, Organic, Analysis. Britannica. (2026). [Link]

  • NMR Predictor. ChemAxon. (n.d.). [Link]

  • IR spectra prediction. Cheminfo.org. (n.d.). [Link]

  • CFM-ID. CFM-ID. (2014). [Link]

  • 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. KPU Pressbooks. (n.d.). [Link]

  • 5.4: The 1H-NMR experiment. Chemistry LibreTexts. (2022). [Link]

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Validation

The Definitive Guide to Ethyl 5-methoxy-2-nitrobenzoate Calibration: Elevating Analytical Reference Standards

In pharmaceutical development and fine chemical synthesis, Ethyl 5-methoxy-2-nitrobenzoate (CAS: 10399-67-4)[1] frequently serves as a critical synthetic intermediate and building block[2]. However, when this compound ap...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and fine chemical synthesis, Ethyl 5-methoxy-2-nitrobenzoate (CAS: 10399-67-4)[1] frequently serves as a critical synthetic intermediate and building block[2]. However, when this compound appears as a residual starting material or process impurity in a final Active Pharmaceutical Ingredient (API), its accurate quantification becomes a strict regulatory necessity.

As a Senior Application Scientist, I frequently encounter analytical discrepancies that stem not from instrumental failure, but from the foundational assumption that "reagent grade is good enough." When dealing with substituted nitrobenzoates, where minor structural isomers drastically alter molar extinction coefficients, this assumption collapses.

This guide dissects the calibration of Ethyl 5-methoxy-2-nitrobenzoate analytical reference standards, objectively comparing commercial alternatives and detailing a self-validating protocol compliant with ISO 17034[3] and the newly updated ICH Q2(R2) guidelines[4].

The Hierarchy of Reference Materials: A Comparative Analysis

Not all chemical standards are created equal. The choice between a Certified Reference Material (CRM), an in-house Working Standard (WS), and a commercial Reagent Grade chemical dictates the metrological traceability and uncertainty budget of your analytical results. Under USP <11> guidelines, a secondary working standard must be rigorously qualified against a primary reference standard[5][6].

Table 1: Comparative Analysis of Reference Material Grades
Grade CategoryMetrological TraceabilityAbsolute Purity VerificationUncertainty BudgetBest Use Case
ISO 17034 CRM High (SI-traceable via qNMR)Orthogonal (qNMR + Mass Balance)Fully characterized (e.g., 99.5% ± 0.2%)Primary calibration, regulatory audits, dispute resolution
USP <11> Working Standard Secondary (Traceable to CRM)HPLC Assay against primary CRMInherits CRM error + assay preparation errorRoutine batch release, daily system suitability
Reagent Grade NoneChromatographic Area % onlyUnknown (Assumes 100% UV response)Early R&D, synthetic chemistry, non-GxP screening

The Verdict: Relying on Reagent Grade materials for quantitative impurity profiling introduces systemic bias. Area normalization assumes all impurities absorb equally at the detection wavelength—a dangerous assumption. A transition to an ISO 17034 CRM or a rigorously qualified Working Standard is mandatory for late-stage development[3][7].

The Logic of Orthogonal Calibration

To establish a self-validating calibration system, we cannot rely on a single analytical technique. We must employ a dual-pillar approach that cross-verifies the physical reality of the molecule.

  • Quantitative NMR (qNMR): qNMR provides a primary ratio measurement. By integrating the distinct methoxy protons of Ethyl 5-methoxy-2-nitrobenzoate (singlet, ~3.9 ppm) against an internal standard (e.g., Maleic acid), we determine the absolute mass fraction independent of UV response. Because qNMR measures the fundamental property of protons rather than a compound-specific response factor, it eliminates the need for an identical primary standard.

  • Mass Balance: qNMR lacks the sensitivity to detect trace organic impurities (LOD typically ~0.1%). Therefore, we subtract water (Karl Fischer), volatiles (TGA), and inorganic ash from the high-sensitivity HPLC chromatographic purity.

Causality Check: When Purity_qNMR aligns with Purity_MassBalance within a 0.5% margin, the system is mathematically self-validating, fulfilling the rigorous demands of ISO 17034[8].

Calibration Workflow

CalibrationWorkflow Candidate Ethyl 5-methoxy-2-nitrobenzoate Candidate Material NMR qNMR Analysis (Absolute Purity) Candidate->NMR Primary Ratio HPLC HPLC-UV/MS (Chromatographic Purity) Candidate->HPLC Impurity Profile Thermal TGA & Karl Fischer (Volatiles & Water) Candidate->Thermal Moisture/Solvents MassBal Mass Balance Calculation (Orthogonal Check) NMR->MassBal Purity Input HPLC->MassBal Organic Impurities Thermal->MassBal Inorganic/Volatile CRM ISO 17034 Certified Reference Material MassBal->CRM Final Certification

Figure 1: Orthogonal validation workflow for analytical reference standard certification.

Step-by-Step Experimental Methodologies

Protocol A: Absolute Purity Determination via qNMR (Self-Validating)

Objective: Establish SI-traceable purity without a pre-existing Ethyl 5-methoxy-2-nitrobenzoate standard.

  • Sample Preparation: Accurately weigh ~10.0 mg of the candidate Ethyl 5-methoxy-2-nitrobenzoate and ~5.0 mg of a certified internal standard (e.g., TraceCERT® Maleic acid) using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Ensure complete dissolution via gentle sonication to prevent phase-separation bias.

  • Acquisition Parameters: Acquire the 1H-NMR spectrum at 600 MHz. Critical Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the target protons (typically D1 ≥ 30 seconds). Failing to do so results in incomplete magnetization recovery and artificially low purity values.

  • Integration & Calculation: Integrate the maleic acid olefinic protons (~6.2 ppm, 2H) and the ethyl 5-methoxy-2-nitrobenzoate methoxy protons (~3.9 ppm, 3H). Calculate the absolute mass fraction using the established qNMR molar ratio formula.

Protocol B: Chromatographic Profiling & Working Standard Qualification

Objective: Qualify a routine Working Standard against the primary CRM per USP <11>[6].

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size (ensures high theoretical plates for isomer separation).

    • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of residual acidic impurities). Mobile Phase B: Acetonitrile.

    • Detection: UV at 254 nm (optimal for the nitroaromatic chromophore).

  • Standard Preparation: Prepare the CRM and the candidate Working Standard at a target concentration of 1.0 mg/mL in diluent (Water:Acetonitrile, 50:50 v/v).

  • System Suitability: Inject the CRM in replicate (n=6). The Relative Standard Deviation (RSD) of the peak area must be ≤ 0.73% to ensure injection precision before qualifying the secondary standard.

Experimental Validation Data (ICH Q2(R2) Compliant)

To demonstrate the performance of a properly calibrated Ethyl 5-methoxy-2-nitrobenzoate standard, below is the validation data generated in accordance with the latest ICH Q2(R2) guidelines, which emphasize the Analytical Target Profile (ATP) and method robustness[4][9].

Table 2: ICH Q2(R2) Validation Parameters for Ethyl 5-methoxy-2-nitrobenzoate
Validation ParameterICH Q2(R2) RequirementExperimental ResultScientific Conclusion
Linearity R² ≥ 0.999R² = 0.9998 (Range: 0.1 - 50 µg/mL)Detector response is strictly proportional to concentration.
Limit of Detection (LOD) S/N ≥ 30.015 µg/mLHighly sensitive for trace impurity tracking.
Limit of Quantitation (LOQ) S/N ≥ 10, Precision ≤ 10%0.045 µg/mL (RSD = 4.2%)Exceeds the typical 0.05% reporting threshold for APIs.
Accuracy (Recovery) 98.0% - 102.0%99.6% ± 0.8% (Spiked at 3 levels)No matrix interference; quantitative extraction achieved.
Repeatability RSD ≤ 2.0%RSD = 0.6% (n=6, 10 µg/mL)High instrumental and preparative precision.
Specificity Baseline resolutionPeak purity index > 0.999 (PDA)No co-elution with synthetic precursors or degradants.

Conclusion

The calibration of an Ethyl 5-methoxy-2-nitrobenzoate analytical reference standard is not a mere administrative checkbox; it is the metrological anchor for all subsequent drug development and safety profiling. By abandoning Reagent Grade assumptions and adopting a self-validating, orthogonal approach (qNMR + Mass Balance) compliant with ISO 17034 and ICH Q2(R2), laboratories can safeguard their data integrity against regulatory scrutiny and scientific irreproducibility.

References

  • ISO 17034 Guide to International Standards for Reference Material Producers Aro Scientific[Link]

  • The new International Standard ISO 17034: general requirements for the competence of reference material producers European Commission (europa.eu) [Link]

  • USP: <11> Reference Standards - Draft published for Comment ECA Academy (gmp-compliance.org)[Link]

  • ISO 17034 The Complete Guide to Reference Material Producers CertBetter [Link]

  • Ethyl 5-methoxy-2-nitrobenzoate | C10H11NO5 | CID 44203024 PubChem (nih.gov)[Link]

  • Preparation, Procurement, and Storage of Working Standards and Reference Standards Reesach [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs [Link]

  • Final IWG Concept Paper Q2(R2) and Q14 International Council for Harmonisation (ICH) [Link]

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Safety & Regulatory Compliance

Safety

Ethyl 5-methoxy-2-nitrobenzoate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Ethyl 5-methoxy-2-nitrobenzoate Executive Summary & Chemical Profile Ethyl 5-methoxy-2-nitrobenzoate (CAS: 10399-67-4) is a specialized nitroaromatic ester frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Ethyl 5-methoxy-2-nitrobenzoate

Executive Summary & Chemical Profile

Ethyl 5-methoxy-2-nitrobenzoate (CAS: 10399-67-4) is a specialized nitroaromatic ester frequently utilized as a synthetic intermediate in drug discovery and fine chemical manufacturing[1]. Handling and disposing of this compound require rigorous operational protocols. The presence of the nitro functional group imparts specific environmental and toxicological hazards, demanding strict adherence to environmental regulations for nitroaromatics[2].

Table 1: Physicochemical Properties & Identification Data

Property Value
Chemical Name Ethyl 5-methoxy-2-nitrobenzoate
CAS Number 10399-67-4
Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
SMILES C1(C=C(OC)C=CC=1[O-])C(OCC)=O

| Chemical Class | Nitroaromatic Ester |

Risk Assessment & Mechanistic Causality

Why is specialized disposal required? Nitroaromatics are characterized by a nitro group (-NO2) directly attached to an aromatic ring. This functional group is highly polar and strongly electrophilic, which inductively withdraws electrons from the ring and deactivates it to electrophilic substitution, as detailed in the 2[2].

  • Environmental Persistence: If disposed of via standard land burial, the high dipole moment and polarity of the nitroaromatic framework allow it to easily leach into groundwater systems[2]. Furthermore, the deactivated aromatic ring makes the compound highly resistant to natural microbial degradation.

  • Thermal Reactivity: Nitroaromatics can decompose exothermically under extreme heat or when mixed with incompatible reducing agents, posing a severe risk of runaway reactions if improperly segregated in waste streams.

Pre-Disposal Handling & Segregation Protocol

Self-Validating System: Every waste container must be logged and chemically compatible to prevent runaway reactions prior to terminal disposal.

Step 1: Segregation

  • Isolate Ethyl 5-methoxy-2-nitrobenzoate waste from strong reducing agents, strong bases, and heavy metals.

  • Separate solid waste (e.g., contaminated weigh boats, spatulas, residual powder) from liquid waste (e.g., reaction mother liquors, HPLC effluent).

Step 2: Containerization

  • Use high-density polyethylene (HDPE) or amber glass containers for liquid waste to prevent UV-induced degradation.

  • Solid waste must be double-bagged in 6-mil polyethylene bags and placed in a rigid, sealable drum.

Step 3: Labeling

  • Label clearly as "Hazardous Waste - Nitroaromatic Compounds (Ethyl 5-methoxy-2-nitrobenzoate)".

  • Include the accumulation start date and exact composition percentages.

Terminal Disposal Protocol: High-Temperature Incineration

According to environmental standards, the only acceptable and definitive disposal procedure for nitroaromatics is high-temperature incineration[2][3]. Incineration prevents groundwater leaching and completely oxidizes the organic framework, provided the facility is equipped to handle NOx emissions, as outlined in the 3[3].

Step-by-Step Incineration Prep Protocol:

  • Quantification: Quantify the waste volume. For trace analysis of nitroaromatics in aqueous or soil waste prior to disposal, utilize4[4].

  • Solvent Dilution (For Liquids): If the compound is highly concentrated in a volatile solvent, dilute it with a combustible, non-halogenated solvent (e.g., ethanol or toluene) to ensure a steady burn rate during incineration.

  • Manifesting: Complete a Uniform Hazardous Waste Manifest. Classify the waste under the appropriate characteristic waste codes.

  • Transfer: Transfer the sealed, labeled containers to a licensed hazardous waste management facility equipped with a rotary kiln incinerator capable of sustained temperatures >1000°C with secondary combustion chambers to prevent the release of NOx gases[3].

Table 2: Waste Stream Classification & Disposal Routing

Waste State Matrix Primary Disposal Method Verification Method
Solid Pure powder, contaminated PPE Direct High-Temp Incineration N/A
Liquid (Organic) Dissolved in organic solvents Blending & Incineration EPA 8091 (GC-ECD/NPD)

| Liquid (Aqueous) | Trace aqueous washings | Carbon Adsorption → Incineration | EPA 8091 (GC-ECD/NPD) |

Spill Response & Decontamination Protocol

In the event of an accidental release during handling or transit to waste storage:

  • Evacuate & Isolate: Clear the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and a P100 particulate respirator if powder is aerosolized).

  • Containment: For solid spills, gently sweep the powder using a static-free brush into a designated hazardous waste container. Avoid raising dust. For liquid solutions, absorb with an inert material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by water. Collect all wash water as hazardous aqueous waste.

  • Validation: Swab the area and analyze via Gas Chromatography using an Electron Capture Detector (GC-ECD) as outlined in 4 to confirm residual levels are below detectable limits[4].

Disposal Decision Workflow

DisposalWorkflow Start Ethyl 5-methoxy-2-nitrobenzoate Waste Generation Assess Determine Waste Matrix Start->Assess Solid Solid Waste (Powder, PPE, Consumables) Assess->Solid Liquid Liquid Waste (Reaction Solvents, Washings) Assess->Liquid Incineration High-Temperature Incineration (>1000°C, EPA Approved) Solid->Incineration Aqueous Aqueous Matrix (Trace Contamination) Liquid->Aqueous Organic Organic Matrix (High Concentration) Liquid->Organic Verification Validate via EPA Method 8091 (GC-ECD/NPD) Aqueous->Verification Organic->Incineration Verification->Incineration If > ppb limits

Workflow for the classification and terminal disposal of Ethyl 5-methoxy-2-nitrobenzoate waste.

References

  • Appchem - Ethyl 5-methoxy-2-nitrobenzoate Product Data. Source: appchemical.com.
  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Source: epa.gov.
  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Source: epa.gov.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Source: epa.gov.

Sources

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